Product packaging for Ganoderenic Acid A(Cat. No.:CAS No. 100665-40-5)

Ganoderenic Acid A

Cat. No.: B1674616
CAS No.: 100665-40-5
M. Wt: 514.6 g/mol
InChI Key: OVUOUFPIPZJGME-UHFFFAOYSA-N
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Description

Overview of Ganoderenic Acid A as a Lanostane-Type Triterpenoid (B12794562) in Mycological Research

This compound is classified as a lanostane-type triterpenoid, a structural group characterized by a tetracyclic triterpene skeleton derived from lanosterol (B1674476). These compounds are abundant in various fungal species, with a notable concentration in the Ganoderma genus nih.govmdpi.com. Mycological research focuses on identifying, isolating, and characterizing these compounds from fungal sources, including the fruiting bodies, spores, and cultured mycelia of Ganoderma species nih.govnih.gov. This compound, specifically, has been reported in species such as Ganoderma sinense and Ganoderma lucidum nih.gov. The study of this compound within mycological research contributes to the chemotaxonomy of fungal species and provides insights into their metabolic pathways and the biosynthesis of these complex molecules nih.gov.

Significance of this compound in Natural Product Research

The significance of this compound in natural product research stems from its presence in Ganoderma species, which have a long history of use in traditional medicine nih.govresearchgate.net. Natural product research aims to explore and understand the chemical constituents of natural sources, like fungi, for potential applications. This compound, as one of the most abundant triterpenoids in Ganoderma lucidum, is a prominent subject in this field mdpi.com. Its study involves isolation, structural elucidation, and the investigation of its various biological properties mdpi.commdpi.com. This research is crucial for evaluating the potential of Ganoderma extracts and their isolated compounds for diverse applications, contributing to the discovery of new lead compounds from natural sources mdpi.comscielo.org.mx.

Historical Context of Ganoderic Acids Research within Ganoderma Species

The research into ganoderic acids, the broader class of triterpenoids to which this compound belongs, has a history spanning several decades. The isolation of ganoderic acids A and B from Ganoderma lucidum was first reported in the early 1980s scielo.org.mx. This initial discovery spurred extensive research into the chemical constituents of Ganoderma species, leading to the identification of hundreds of new lanosterol derivatives scielo.org.mx. The genus Ganoderma itself has a taxonomic history dating back to 1881, with Ganoderma lucidum being the type species nih.govwikipedia.orgencyclopedia.pub. Historically, Ganoderma species, particularly the G. lucidum complex, have been valued in traditional Asian medicine nih.govresearchgate.netencyclopedia.pub. This long-standing traditional use provided a strong impetus for scientific investigation into the chemical basis of their reported properties, thereby establishing the historical context for the focused research on ganoderic acids, including this compound researchgate.netscielo.org.mx.

Detailed research findings regarding this compound include studies investigating its effects on various cellular pathways and its potential interactions with biological targets. For instance, research has explored its impact on glucose metabolism by targeting glucose transporters GLUT1 and GLUT3 in human lung cancer cells rsc.org. Computational and in vitro studies suggest Ganoderic Acid A can bind to and stabilize these transporters, inhibiting glucose uptake rsc.org. Furthermore, studies have investigated its potential in promoting amyloid-β clearance in microglial cells, suggesting a possible role in Alzheimer's disease research by inducing autophagy through the Axl/Pak1 signaling pathway mdpi.com. Research has also explored its anti-tumor potential by investigating its effects on cancer cell lines and its potential to regulate pathways like the p53 signaling pathway mdpi.com. While Ganoderic Acid A itself may exhibit moderate activity, modifications have been explored to synthesize derivatives with enhanced properties mdpi.com. Ganoderic acids, including this compound, have also been studied for their hepatoprotective effects, showing potential to ameliorate liver injury in animal models nih.govmdpi.com.

Interactive Data Table: Research Findings Related to this compound

Research AreaKey FindingModel/System UsedRelevant Citations
Glucose MetabolismInhibits glucose uptake by targeting GLUT1/GLUT3. rsc.orgHuman lung cancer cells, computational modeling rsc.org
Amyloid-β ClearancePromotes Aβ clearance by enhancing autophagy via Axl/Pak1 pathway. mdpi.comBV2 microglial cells, Alzheimer's disease mouse model mdpi.com
Anti-tumor PotentialInvestigated for effects on cancer cells and pathways (e.g., p53). mdpi.com Derivatives show enhanced activity.Various cancer cell lines mdpi.com
Hepatoprotective EffectsAmeliorates liver injury. nih.govmdpi.comAnimal models (mice) nih.govmdpi.com

Note: This table is a representation of detailed research findings discussed in the text.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H42O7 B1674616 Ganoderenic Acid A CAS No. 100665-40-5

Properties

IUPAC Name

6-(7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21,23,32,35H,8-9,11-14H2,1-7H3,(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUOUFPIPZJGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301316083
Record name Ganoderenic acid A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100665-40-5
Record name Ganoderenic acid A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100665-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ganoderenic acid A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Engineering of Ganoderenic Acid a

Elucidation of the Mevalonate (B85504) Pathway as the Foundational Biosynthetic Route

Research dating back to the late 1980s has established the mevalonate pathway as the primary route for ganoderic acid biosynthesis in G. lucidum, leading up to the formation of lanosterol (B1674476). sjtu.edu.cn While the initial steps of the pathway are well-understood, the subsequent conversions from lanosterol to the various ganoderic acids, including Ganoderenic Acid A, involve complex oxidation, reduction, and acylation reactions, and the specific enzymes responsible for these later steps have been a subject of ongoing investigation. asm.orgatlantis-press.comsjtu.edu.cnfrontiersin.orgtandfonline.com

Role of Acetyl Coenzyme A in Initial Biosynthetic Steps

The mevalonate pathway commences with acetyl coenzyme A (acetyl-CoA). asm.orgnih.govatlantis-press.comresearchgate.net Acetyl-CoA serves as the initial precursor, undergoing a series of condensation reactions to form acetoacetyl-CoA and then 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govresearchgate.net This highlights the central role of acetyl-CoA as the starting material that fuels the entire mevalonate pathway and, consequently, the biosynthesis of ganoderic acids. nih.govresearchgate.net Studies have shown that the level of intracellular acetyl-CoA can influence intracellular metabolism and gene expression related to ganoderic acid biosynthesis. nih.gov Enhanced fatty acid β-oxidation has been identified as a source of additional acetyl-CoA, which can contribute to increased ganoderic acid accumulation. researchgate.net

Sequential Conversion of Farnesyl Diphosphate (B83284) to Squalene (B77637), 2,3-Oxidosqualene (B107256), and Lanosterol

Further along the mevalonate pathway, through a series of enzymatic steps involving isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (DMAPP), farnesyl diphosphate (FPP) is synthesized. asm.orgnih.govatlantis-press.comresearchgate.net FPP is a crucial intermediate that then undergoes sequential conversions to yield the lanostane (B1242432) skeleton, the core structure of ganoderic acids. asm.orgnih.govatlantis-press.comresearchgate.net This sequence involves the head-to-head condensation of two molecules of FPP to form squalene, catalyzed by squalene synthase (SQS). asm.orgatlantis-press.comresearchgate.netfrontiersin.orgscielo.org.mx Squalene is then converted to 2,3-oxidosqualene by squalene epoxidase. scielo.org.mxbiosynth.com Finally, 2,3-oxidosqualene undergoes cyclization catalyzed by lanosterol synthase (LS) to produce lanosterol. asm.orgatlantis-press.comresearchgate.netfrontiersin.orgscielo.org.mxbiosynth.com These steps are common to the biosynthesis of both ganoderic acids and ergosterol (B1671047) in fungi. frontiersin.org

Key Enzymatic Regulation within the Biosynthetic Pathway

The efficiency of the mevalonate pathway and thus the production of ganoderic acids are significantly influenced by the activity and regulation of key enzymes. asm.orgnih.govatlantis-press.comsjtu.edu.cnfrontiersin.org These enzymes catalyze critical steps in the conversion of early precursors to the lanostane skeleton. asm.orgnih.govatlantis-press.comsjtu.edu.cnfrontiersin.org

Activity of Farnesyl-Diphosphate Synthase (FPS)

Farnesyl-Diphosphate Synthase (FPS), also known as farnesyl pyrophosphate synthetase (FPPS), catalyzes the sequential condensation of IPP and DMAPP to form FPP. asm.orgnih.govresearchgate.netmdpi.com FPP is a branch point intermediate, serving as a precursor for various isoprenoids, including the triterpenoids. researchgate.netmdpi.com FPS activity is therefore crucial for providing the substrate for squalene synthesis, the first committed step towards triterpene biosynthesis. researchgate.netmdpi.com Overexpression of the FPS gene in G. lucidum has been demonstrated to increase the production of ganoderic acids, accompanied by the upregulation of SQS and LS genes. researchgate.netnih.govd-nb.info This suggests that FPS plays a significant regulatory role in controlling the flow of intermediates into the triterpenoid (B12794562) branch of the isoprenoid pathway. researchgate.netnih.gov

Squalene Synthase (SQS) and Lanosterol Synthase (LS) Contributions

Squalene Synthase (SQS) and Lanosterol Synthase (LS) are two key enzymes that act sequentially after FPS in the pathway leading to the lanostane skeleton. asm.orgatlantis-press.comresearchgate.netfrontiersin.orgscielo.org.mx SQS catalyzes the first committed step in triterpene synthesis, the head-to-head condensation of two FPP molecules to form squalene. asm.orgatlantis-press.comresearchgate.netfrontiersin.orgscielo.org.mx Following this, LS catalyzes the cyclization of 2,3-oxidosqualene (derived from squalene) to form lanosterol, the direct precursor to ganoderic acids. asm.orgatlantis-press.comresearchgate.netfrontiersin.orgscielo.org.mxbiosynth.com The activity and expression levels of both SQS and LS have a direct impact on the production of lanosterol and, consequently, ganoderic acids. asm.orgatlantis-press.comresearchgate.netfrontiersin.org Studies have shown that the transcription levels of SQS and LS genes are often correlated with ganoderic acid content. researchgate.netatlantis-press.comnih.govnih.govsemanticscholar.org Overexpression of SQS and LS genes has been shown to increase the accumulation of squalene and lanosterol. researchgate.net

Metabolic Engineering

Metabolic engineering approaches have been employed to enhance the production of ganoderic acids by manipulating the mevalonate pathway in G. lucidum and heterologous hosts like Saccharomyces cerevisiae. asm.orgsjtu.edu.cntandfonline.comnih.govnih.govnih.gov Strategies include the overexpression of key genes such as HMGR, FPS, SQS, and LS to increase the flux through the pathway towards lanosterol synthesis. asm.orgtandfonline.comnih.govresearchgate.netnih.govnih.gov For instance, overexpression of a truncated HMGR gene in G. lucidum resulted in a significant increase in ganoderic acid content. asm.orgnih.govresearchgate.net Similarly, overexpressing homologous FPS has led to increased ganoderic acid production. researchgate.netnih.govd-nb.info

While significant progress has been made in understanding the early steps of ganoderic acid biosynthesis and enhancing lanosterol production, the enzymes and pathways involved in the conversion of lanosterol to the diverse array of ganoderic acids remain less characterized. asm.orgatlantis-press.comsjtu.edu.cnnih.govresearchgate.net Identifying and manipulating the cytochrome P450 enzymes and other modification enzymes responsible for the downstream steps is a key area for future metabolic engineering efforts aimed at producing specific ganoderic acids, including this compound. sjtu.edu.cntandfonline.comnih.govresearchgate.netsjtu.edu.cn

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot specifically found in search results, but it's a type of Ganoderic Acid. Ganoderic acids are generally lanostane-type triterpenoids.
Acetyl Coenzyme A444093
Farnesyl Diphosphate528107
Squalene5284487
2,3-Oxidosqualene6432215
Lanosterol5280443
3-Hydroxy-3-Methylglutaryl Coenzyme A (HMG-CoA)17017
Mevalonate6758
Isopentenyl Pyrophosphate (IPP)1178
Dimethylallyl Diphosphate (DMAPP)528100
Acetoacetyl-CoA6435030

Interactive Data Table Example (Based on search result nih.gov)

Strain TypeTotal GAs (mg/100 mg DW)GA-T (μ g/100 mg DW)GA-S (μ g/100 mg DW)GA-Me (μ g/100 mg DW)Fold Increase (Total GAs)
Wild Type (Control)~1.21~18~8~101.00
FPS Overexpression2.764121282.28

Note: The "Wild Type (Control)" values are estimated based on the reported fold increases in search result nih.gov. More specific data for this compound would be required for a table focused solely on this compound.

Advanced Biosynthetic Steps Post-Lanosterol Formation

Following the formation of lanosterol, the biosynthetic pathway branches to produce the various ganoderic acids. This process involves a series of modifications to the lanostane skeleton. Although the complete enzymatic cascade for each specific ganoderic acid is not fully characterized, studies indicate the involvement of oxidation, reduction, and acylation reactions. nih.govfrontiersin.orgnih.govmdpi.comscirp.org

Oxidation reactions play a crucial role in introducing hydroxyl and carboxyl groups to the lanostane structure, contributing to the diverse functionalities and bioactivities of ganoderic acids. While specific oxidation steps leading directly to this compound are not explicitly detailed in the search results, the general biosynthesis of ganoderic acids from lanosterol is known to involve oxidation. nih.govfrontiersin.orgnih.govmdpi.comscirp.org Research has identified cytochrome P450 monooxygenases (CYP450s) as key enzymes likely involved in these oxidative modifications. sjtu.edu.cnresearchgate.netnih.gov For instance, a study expressing G. lucidum CYP450 genes in Saccharomyces cerevisiae demonstrated the conversion of lanosterol or its derivatives into oxygenated triterpenoids. sjtu.edu.cnnih.gov

Reduction reactions are also part of the post-lanosterol biosynthetic pathway of ganoderic acids. These reactions can affect double bonds or introduce hydroxyl groups. Similar to oxidation, the precise reduction steps specific to this compound are not fully detailed in the provided information. However, the general pathway from lanosterol to ganoderic acids is understood to involve reduction reactions. nih.govfrontiersin.orgnih.govmdpi.comscirp.org

Acylation reactions involve the addition of acyl groups to the triterpene structure, further increasing the structural diversity of ganoderic acids. While the search results mention acylation as a type of reaction occurring after lanosterol formation, specific details regarding the enzymes and substrates involved in the acylation steps leading to this compound are limited. nih.govfrontiersin.orgnih.govmdpi.comscirp.org

Identification of Reduction Reactions

Strategies for Enhanced this compound Production via Metabolic Engineering

Metabolic engineering approaches have been explored to enhance the production of ganoderic acids in G. lucidum. These strategies often focus on manipulating key enzymes and genes within the biosynthetic pathway to increase the metabolic flux towards triterpenoid synthesis. nih.govnih.govnih.govtandfonline.com

Genetic manipulation is a primary strategy for upregulating the expression of genes involved in ganoderic acid biosynthesis. This can lead to increased levels of enzymes that catalyze key steps in the pathway, thereby potentially enhancing the production of desired compounds. nih.govtandfonline.com

Overexpression of the gene encoding 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR) is a common strategy in metabolic engineering to enhance the production of isoprenoids and triterpenoids. HMGR is a rate-limiting enzyme in the mevalonate pathway, which provides the precursors for lanosterol synthesis. nih.govnih.govasm.orgplos.orgasm.org Studies in G. lucidum have shown that overexpression of a truncated version of the HMGR gene leads to a significant increase in ganoderic acid content. nih.govnih.govasm.orgasm.org This overexpression resulted in higher accumulation of pathway intermediates such as squalene and lanosterol, as well as the upregulation of downstream genes like those for farnesyl pyrophosphate synthase (FPS), squalene synthase (SQS), and lanosterol synthase (LS). nih.govasm.orgasm.org For example, overexpression of the truncated tHMGR gene in G. lucidum resulted in a 2-fold increase in total ganoderic acid content compared to the wild-type strain. nih.govnih.govasm.orgscilit.com This indicates that HMGR is a key enzyme in ganoderic acid biosynthesis in G. lucidum and that increasing its activity can effectively enhance triterpenoid production. nih.gov

Table 1: Effect of tHMGR Overexpression on Ganoderic Acid and Intermediate Accumulation in G. lucidum nih.govasm.org

StrainTotal Ganoderic Acid Content (mg/g DW)Squalene Content (µg/g DW)Lanosterol Content (µg/g DW)
Wild Type14.112.8Not specified in detail
tHMGR Overexpression29.4 (approx. 2-fold increase)86.6Increased

Note: Data is approximate based on interpretation of graph/textual information from source nih.govasm.org. Specific lanosterol content values for wild type were not explicitly provided in the snippet, but the text indicates an increase in the overexpressing strain.

Other genetic manipulation approaches have also been explored, such as overexpression of FPS and SQS, which have shown positive impacts on ganoderic acid production and the accumulation of intermediates. nih.govd-nb.infofrontiersin.org

Table 2: Effect of FPS Overexpression on Ganoderic Acid Production in G. lucidum nih.govd-nb.info

StrainTotal Ganoderic Acid Content (mg/100 mg DW)GA-T (µ g/100 mg DW)GA-S (µ g/100 mg DW)GA-Me (µ g/100 mg DW)
ControlNot specified in detailNot specifiedNot specifiedNot specified
FPS Overexpression2.76 (approx. 2.28-fold increase)41 ± 221 ± 528 ± 1

Note: Data is based on information from source nih.govd-nb.info, showing increases compared to the control.

Genetic Manipulation Approaches for Upregulation of Biosynthetic Genes

Overexpression of FPS

Farnesyl diphosphate synthase (FPS) is a key enzyme in the triterpenoid biosynthetic pathway, catalyzing the formation of FPP from IPP and DMAPP. mdpi.comnih.gov Studies have investigated the effect of overexpressing the homologous FPS gene in Ganoderma lucidum to enhance the production of ganoderic acids. nih.govresearchgate.net Overexpression of the FPS gene has been shown to effectively increase the production of total ganoderic acids. nih.govresearchgate.net This increase in ganoderic acid production is accompanied by an upregulation of downstream genes in the pathway, such as squalene synthase (SQS) and lanosterol synthase (LS). nih.govresearchgate.net For instance, overexpression of FPS resulted in increased transcription levels of SQS and LS genes by 2.28- and 1.73-fold, respectively, in transgenic G. lucidum. nih.govresearchgate.net The maximum levels of total ganoderic acids in transgenic strains overexpressing FPS have been reported to be significantly higher compared to control strains. nih.gov

Strain TypeTotal Ganoderic Acids (mg/100 mg DW)Fold Increase vs. Control
Wild Type (Control)1.211.00
FPS Overexpression2.762.28

Data derived from research on FPS overexpression in G. lucidum. nih.gov

This indicates that FPS plays a regulatory role in ganoderic acid biosynthesis, and its overexpression can be a strategy for metabolic engineering to improve the yield of these compounds. nih.gov

Regulatory Roles of Global Regulators (e.g., LaeA) in Triterpenoid Biosynthesis

Global regulators, such as the methyltransferase LaeA, play significant roles in regulating the biosynthesis of secondary metabolites, including triterpenoids, in fungi. nih.govmdpi.com LaeA is a nuclear protein that functions as a global regulator of secondary metabolism and morphogenetic development in various filamentous fungi. mdpi.com In Ganoderma species, LaeA has been shown to positively regulate the biosynthesis of ganoderic acids. nih.govmdpi.com Deletion of the laeA gene in Ganoderma lingzhi resulted in a significant reduction in the concentration of ganoderic acids. nih.govmdpi.com Conversely, constitutive overexpression of laeA led to an increased concentration of ganoderic acids. nih.govmdpi.com

Quantitative real-time PCR (qRT-PCR) analysis has revealed that the transcription levels of genes involved in the biosynthesis of ganoderic acids are drastically lower in ΔlaeA strains compared to wild-type strains. nih.govmdpi.com This suggests that LaeA influences ganoderic acid production by regulating the expression of biosynthetic genes. nih.govfrontiersin.org These findings highlight the essential role of LaeA in the regulatory mechanisms governing ganoderic acid biosynthesis in Ganoderma. nih.gov

Biotransformation Studies of this compound

Biotransformation studies explore the metabolic fate of compounds when acted upon by biological systems, such as microorganisms or enzymes. Regarding Ganoderic Acid A (GAA), research has investigated its biotransformation by microorganisms. For example, soil-isolated Streptomyces species have been found to biotransform GAA. mdpi.comresearchgate.net One specific strain, Streptomyces sp. AI 045, was identified as having the ability to biotransform GAA. mdpi.comresearchgate.net This biotransformation resulted in the production of a new triterpenoid product, identified as 3-O-acetyl Ganoderic Acid A. mdpi.comresearchgate.net This represents the first reported instance of a microbe biotransforming a triterpenoid from G. lucidum to its 3-O-acetyl derivative. mdpi.com

Another study explored the biotransformation of GAA using intestinal bacteria isolated from zebrafish. researchgate.net Certain bacterial strains from the diverse microflora of fish intestines were found to biotransform GAA. researchgate.net Additionally, studies on the metabolism of GAA in mammalian systems, such as rat and human liver microsomes, have identified various metabolites. frontiersin.org These studies indicate that GAA undergoes extensive phase I and phase II metabolism, with key metabolic sites including carbonyl or hydroxyl groups at positions 3, 7, 11, 15, and 23, and carbon atoms at positions 12, 20, 28 (29). frontiersin.org Reduction metabolites, such as Ganoderic acid C2 and 7β,15-dihydroxy-3,11,23-trioxo-lanost-26-oic acid, have been identified, with CYP3A enzymes implicated in their formation in liver microsomes. frontiersin.org

Preclinical Pharmacological Investigations of Ganoderenic Acid a

Cellular and Molecular Mechanisms of Action in Anticancer Research

Preclinical studies have explored the intricate ways in which Ganoderic acid A interacts with cancer cells, highlighting its multifaceted approach to inhibiting tumor growth and promoting cell death.

Regulation of Cellular Proliferation and Apoptosis

Ganoderic acid A has demonstrated the ability to significantly reduce the proliferation of various cancer cell lines, including human hepatocellular carcinoma (HCC) cells, breast cancer cells, and leukemia cells lipidmaps.orgwikipedia.orgwikipedia.orgresearcherslinks.comcenmed.com. This antiproliferative effect is often accompanied by the induction of apoptosis, a programmed cell death pathway crucial for eliminating damaged or unwanted cells lipidmaps.orgwikipedia.orgwikipedia.orgresearcherslinks.comcenmed.com.

Research in human HCC HepG2 and SMMC7721 cells showed that GAA significantly inhibited proliferation in a dose-dependent manner wikipedia.orgresearcherslinks.com. Similarly, studies on human NALM-6 leukemia cells indicated a dose- and time-dependent decrease in cellular viability upon treatment with a GAA extract lipidmaps.orgcenmed.com. The half maximal inhibitory concentration (IC₅₀) of the GAA extract against NALM-6 cells was determined to be 140 μg/mL after 48 hours of treatment lipidmaps.orgcenmed.com.

In MDA-MB-231 human breast cancer cells, GAA treatment induced apoptosis in a dose-dependent manner. Following treatment with varying concentrations of GAA for 24 hours, the apoptotic index increased with increasing concentration wikipedia.org.

The p53 signaling pathway plays a critical role in regulating cell cycle arrest and apoptosis in response to cellular stress. Preclinical evidence suggests that Ganoderic acid A can modulate the p53 pathway, contributing to its anticancer effects fishersci.comnih.govnih.govnih.govwikipedia.org. Studies have indicated that GAA can promote the expression of apoptosis-promoting genes, including p53 fishersci.com. Furthermore, research on Ganoderic acid T, a related compound, demonstrated that it induced apoptosis through a pathway involving p53 expression wikipedia.org.

The interaction between p53 and MDM2 is a key regulatory point in the p53 pathway. MDM2 acts as a negative regulator of p53 by promoting its ubiquitination and degradation. Some studies suggest that Ganoderic acid A may interfere with the MDM2-p53 interaction by binding to MDM2 fishersci.comnih.gov. Surface plasmon resonance experiments indicated that GAA has some affinity for MDM2 fishersci.com.

Apoptosis is often executed through the activation of a cascade of caspase enzymes. Preclinical investigations have shown that Ganoderic acid A induces apoptosis through mechanisms that involve caspase activation lipidmaps.orgwikipedia.orgresearcherslinks.comcenmed.commrc.ac.uk. Studies have demonstrated the involvement of caspase 3 and 9 activities in GAA-induced apoptosis wikipedia.org. In human HCC cells, GAA treatment led to an increase in the expression of cleaved caspase-3, a marker of caspase activation and apoptosis execution wikipedia.orgresearcherslinks.com.

Inhibition of MDM2-p53 Interaction

Impact on Cell Cycle Progression

In addition to inducing apoptosis, Ganoderic acid A can also influence the cell cycle, the ordered series of events that lead to cell division. Studies have reported that GAA can induce cell cycle arrest in cancer cells wikipedia.orgresearcherslinks.comcenmed.comnih.gov. Specifically, it has been shown to induce G0/G1 phase arrest in human HCC cells wikipedia.orgresearcherslinks.com. This arrest in the cell cycle prevents cancer cells from dividing and proliferating. Consistent with G0/G1 arrest, GAA treatment in HCC cells decreased the expression of cyclin D1 and increased the expression of p21, a cyclin-dependent kinase inhibitor that regulates cell cycle progression wikipedia.orgresearcherslinks.com.

Interference with Key Signaling Pathways in Cancer Cell Models

Cancer cell survival, proliferation, and invasion are often driven by dysregulated signaling pathways. Preclinical studies indicate that Ganoderic acid A can interfere with several key signaling pathways involved in cancer progression nih.govwikipedia.orgciteab.com. GAA has been shown to inhibit pathways such as the PI3K/AKT/mTOR pathway, which plays a crucial role in cell growth, survival, and metabolism lipidmaps.orgvulcanchem.comnih.gov. Additionally, research suggests that GAA exerts antitumor activity by inhibiting the JAK2/STAT3 signaling pathway, which is involved in cell proliferation, differentiation, and survival wikipedia.org.

PI3K/AKT/mTOR Signaling Cascade

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and autophagy, and its dysregulation is frequently observed in various cancers. brieflands.comwikipedia.org Research indicates that Ganoderic Acid A can modulate this cascade. Studies on human glioblastoma cells have shown that GA-A can inactivate the PI3K/AKT signaling pathway, contributing to its cytotoxic effects, including the induction of apoptosis and autophagy. brieflands.commdpi.com In esophageal squamous cell carcinoma (ESCC) cells, Ganoderic acid D, a related compound, has been shown to downregulate the expression of phosphorylated proteins in the mTOR signaling pathway, including PI3K, AKT, and mTOR, which synergistically promotes apoptosis and autophagic cell death. mdpi.comcas.cn Furthermore, Ganoderic acid DM has been demonstrated to induce autophagic apoptosis in non-small cell lung cancer (NSCLC) cells by inhibiting the PI3K/Akt/mTOR activity. nih.gov Conversely, in rat neural stem cells subjected to hypoxia, GA-A appeared to alleviate hypoxia-induced injury potentially by activating the PI3K/AKT and mTOR pathways, suggesting context-dependent effects. nih.gov Another study in pulmonary artery smooth muscle cells indicated that GA-A suppresses phenotypic modulation through the inactivation of the PI3K/Akt pathway. scielo.br

NF-κB Signaling

The NF-κB signaling pathway plays a central role in inflammatory and immune responses, as well as in regulating cell proliferation and survival, often being constitutively active in cancer cells. mdpi.comresearchgate.netresearchgate.net Ganoderic Acid A has been shown to modulate NF-κB signaling. In studies using mouse cortical microglial cells, GA-A treatment reduced lipopolysaccharide (LPS)-induced expression of nuclear factor (NF)-κB (p65) and its inhibitor, suggesting that its suppression of pro-inflammatory cytokine production is, at least in part, due to the inhibition of the NF-κB pathway. spandidos-publications.comsignavitae.com Similarly, in breast cancer cells, GA-A has been reported to suppress growth and invasive behavior by inhibiting transcription factors, including NF-κB. researchgate.netspandidos-publications.com Studies on pancreatic acinar cells stimulated with caerulein (B1668201) also showed that GA-A inhibited the NF-κB pathway, evidenced by decreased p65 and IκBα phosphorylation, attenuating the inflammatory response. signavitae.com GA-A has also demonstrated an anti-asthmatic effect by inhibiting the TLR/NF-kB signaling pathway in bronchial asthmatic mice. mdpi.comnih.gov

JAK/STAT Pathways (e.g., JAK2/STAT3)

The JAK/STAT signaling pathway is involved in various cellular processes, including growth, differentiation, and immune responses, and its dysregulation is linked to cancer and inflammatory diseases. spandidos-publications.comguidetopharmacology.orge-century.us Specifically, the JAK2/STAT3 pathway is frequently activated in tumor cells. spandidos-publications.com Research indicates that Ganoderic Acid A can inhibit the JAK/STAT3 signaling pathway. spandidos-publications.commedchemexpress.comscite.ai In human breast cancer cells (MDA-MB-231), GA-A treatment significantly decreased the phosphorylation of JAK2 and STAT3 in a dose-dependent manner. spandidos-publications.com This inhibition was associated with the downregulation of STAT3 target genes, such as Mcl-1 and Bcl-xL, and increased levels of proteins related to mitochondrial apoptosis. spandidos-publications.com Combining GA-A with a JAK2/STAT3 inhibitor further decreased cell viability. spandidos-publications.com GA-A has also demonstrated a significant therapeutic effect on inflammation in rat models of collagen-induced arthritis through the modulation of the JAK3/STAT3 and NF-κB signaling pathways. mdpi.comnih.gov Furthermore, GA-A has been hypothesized to delay the senescence of Alzheimer's disease cells through the modulation of immune-inflammatory mechanisms via the JAK-PI3K-AKT-mTOR signaling pathway. mdpi.comnih.gov Molecular docking studies have suggested that Ganoderic acid A can bind to the SH2 domain of STAT3, leading to the downregulation of STAT3 expression. researchgate.net

Detailed research findings on the effect of GA-A on JAK2/STAT3 phosphorylation in MDA-MB-231 cells:

Treatment (µM)p-JAK2 Expression (Relative to Control)p-STAT3 Expression (Relative to Control)
Control1.00 ± 0.001.00 ± 0.00
0.1~1.00Significantly decreased (P<0.05)
0.5Significantly decreased (P<0.05)Significantly decreased (P<0.05)
1.0Significantly decreased (P<0.05)Significantly decreased (P<0.05)
Notch1 Pathway Modulation

The Notch1 signaling pathway is involved in various cellular processes, including cell fate determination, proliferation, and survival, and has been implicated in cancer progression and atherosclerosis. spandidos-publications.comnih.gov Studies suggest that Ganoderic Acid A can modulate the Notch1 pathway. GA-A has been shown to inhibit inflammation and lipid deposition in human monocyte (THP-1) cells induced by oxidized low-density lipoprotein (ox-LDL) through the Notch1/PPARγ/CD36 signaling pathway. mdpi.comnih.govumw.edu.pl This modulation is believed to enhance the stability of peroxisome proliferator-activated receptor gamma (PPARγ) and increase the level of CD36 in these cells. umw.edu.pl Overexpression of Notch1 in treated cells was shown to relieve the effects of GA-A on alleviating inflammation, oxidative stress, and lipid accumulation. umw.edu.pl Molecular docking studies have also indicated a binding interaction between Ganoderic acid A and Notch-1 protein. researchgate.netnih.gov

Inhibition of Angiogenesis-Related Factors (e.g., KDR mRNA and protein)

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR, is a key receptor involved in angiogenesis. Research suggests that Ganoderic Acid A can inhibit the expression of KDR. In human glioma U251 cells, Ganoderic acid A was found to inhibit the expression of KDR mRNA and protein, which may contribute to its anti-tumor effects by inducing apoptosis and inhibiting proliferation and invasion. mdpi.comcnjournals.com

Detailed research findings on the effect of GA-A on KDR mRNA and protein expression in U251 cells:

Treatment (mmol/L)KDR mRNA Expression (Relative to Control)KDR Protein Expression (Relative to Control)
Control1.00 ± 0.001.00 ± 0.00
0.1Significantly decreased (P < 0.05)Significantly decreased (P < 0.05)
0.5Significantly decreased (P < 0.05)Significantly decreased (P < 0.05)

Modulation of Autophagy in Cancer Cells

Autophagy is a cellular process involved in the degradation and recycling of cellular components. Its role in cancer is complex and can be context-dependent, sometimes promoting cell survival and other times contributing to cell death. brieflands.com Ganoderic Acid A has been shown to modulate autophagy in cancer cells. In human glioblastoma cells, GA-A induces autophagy. brieflands.commdpi.com Studies on non-small cell lung cancer (NSCLC) cells demonstrated that Ganoderic acid DM, a related compound, induces autophagic apoptosis by inhibiting the PI3K/Akt/mTOR pathway. nih.gov Research on esophageal squamous cell carcinoma (ESCC) cells indicated that ganoderic acids can induce synergistic autophagic cell death. mdpi.comcas.cn Specifically, Ganoderic acid D was found to initiate and enhance the autophagy signal in the early stage, but block the autophagic flux in the late stage by impairing autophagosome-lysosome fusion and inhibiting lysosomal degradation. cas.cn A recent study suggested that GA-A suppresses autophagy in lung cancer cells by regulating a specific axis (circFLNA/miR-486-3p/CYP1A1/XRCC1) to enhance sensitivity to cisplatin (B142131). nih.gov In NALM-6 leukemia cells, GA-A treatment increased the expression levels of autophagy genes, which may contribute to its therapeutic effect and increase cell death. brieflands.com

Anti-inflammatory Efficacy and Underlying Mechanisms

GAA has demonstrated notable anti-inflammatory properties in various in vitro and in vivo models. umw.edu.plsignavitae.comresearchgate.net Its anti-inflammatory efficacy is mediated through the modulation of key inflammatory mediators and signaling pathways. researchgate.netnih.gov

Modulation of Inflammatory Mediators

Studies have shown that GAA can significantly reduce the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). umw.edu.plsignavitae.comspandidos-publications.comsemanticscholar.orgmdpi.com This modulation has been observed in various cell types, including macrophages and microglial cells, which are critical players in inflammatory responses. umw.edu.plspandidos-publications.com For instance, in lipopolysaccharide (LPS)-induced microglial cells, GAA treatment decreased the release of IL-1β, IL-6, and TNF-α in a concentration-dependent manner. spandidos-publications.com Similarly, in caerulein-stimulated pancreatic acinar cells, GAA significantly reduced the inflammatory response by decreasing the release of these cytokines. signavitae.com

Here is a table summarizing the effects of GAA on inflammatory mediators:

Inflammatory MediatorEffect of GAA TreatmentModel SystemSource
IL-1βDecreased releaseLPS-induced microglia, Caerulein-stimulated pancreatic acinar cells, H₂O₂-induced nucleus pulposus cells, ox-LDL-induced THP-1 cells, DEN-induced mice liver umw.edu.plsignavitae.comspandidos-publications.comsemanticscholar.orgtandfonline.com
IL-6Decreased releaseLPS-induced microglia, Caerulein-stimulated pancreatic acinar cells, ox-LDL-induced THP-1 cells, DEN-induced mice liver umw.edu.plsignavitae.comspandidos-publications.comsemanticscholar.org
TNF-αDecreased releaseLPS-induced microglia, ox-LDL-induced THP-1 cells, DEN-induced mice liver, DSS-induced UC mice umw.edu.plspandidos-publications.comsemanticscholar.orgmdpi.com

Impact on Immune-Inflammatory Signaling (e.g., JAK-PI3K-AKT-mTOR)

GAA exerts its anti-inflammatory effects, in part, by modulating key immune-inflammatory signaling pathways, including the JAK-STAT, NF-κB, and PI3K-AKT-mTOR pathways. nih.govresearchgate.netcaldic.commedchemexpress.com

Studies have shown that GAA can inhibit the activation of the NF-κB pathway, a central regulator of inflammatory gene expression. signavitae.comspandidos-publications.comresearchgate.net This inhibition is often evidenced by decreased phosphorylation of p65 and degradation of IκBα. signavitae.comresearchgate.net

The JAK-STAT signaling pathway has also been implicated in the anti-inflammatory effects of GAA. In a rat model of adjuvant-induced arthritis, GAA was found to regulate the JAK3/STAT3 signaling pathway, contributing to the amelioration of joint inflammation. researchgate.net

Furthermore, the PI3K-AKT-mTOR pathway, which plays a role in various cellular processes including inflammation and autophagy, is modulated by GAA. caldic.comnih.gov In hypoxia-treated neural stem cells, GAA alleviated inflammation and apoptosis, and this effect was linked to the activation of the PI3K/AKT and mTOR pathways. nih.gov In the context of Alzheimer's disease models, it has been hypothesized that GAA delays the senescence of AD cells through the modulation of immune-inflammatory mechanisms via the JAK-PI3K-AKT-mTOR signaling pathway. nih.gov

Attenuation of Oxidative Stress Responses in Inflammatory Contexts

Oxidative stress is closely intertwined with inflammation, and GAA has demonstrated the ability to attenuate oxidative stress responses in inflammatory settings. umw.edu.plsignavitae.comsemanticscholar.orgtandfonline.com This involves reducing the production of reactive oxygen species (ROS) and modulating antioxidant defense systems. umw.edu.plsignavitae.com

In ox-LDL-induced THP-1 cells, GAA suppressed both inflammation and oxidative stress, reducing ROS and malondialdehyde (MDA) levels. umw.edu.pl Similarly, in caerulein-stimulated pancreatic acinar cells, GAA treatment mitigated oxidative stress by decreasing ROS production. signavitae.com In the context of intervertebral disc degeneration induced by H₂O₂, GAA inhibited oxidative stress mediators. tandfonline.com The anti-oxidative effects of GAA have also been linked to the Nrf-2/HO-1 signaling pathway in a liver cancer model. semanticscholar.org

Neuroprotective Activities in Neurological Disease Models

GAA has shown promise as a neuroprotective agent in preclinical models of neurological diseases, particularly Alzheimer's disease. begellhouse.commdpi.comexplorationpub.com Its neuroprotective effects are attributed to its ability to ameliorate cognitive deficits and promote the clearance of pathological protein aggregates. mdpi.comexplorationpub.comnih.gov

Amelioration of Cognitive Deficiencies in Alzheimer's Disease Models

Studies using Alzheimer's disease (AD) animal models have demonstrated that GAA can ameliorate cognitive deficiencies. mdpi.comexplorationpub.comnih.govresearchgate.netndl.go.jp For example, in an AD mouse model induced by intracerebroventricular injection of aggregated amyloid-β42 (Aβ42), GAA treatment improved cognitive performance in behavioral tests such as the object recognition and Morris water maze tests. mdpi.comnih.gov This improvement in cognitive function is associated with the reduction of Aβ42 levels in the brain. mdpi.comnih.govresearchgate.net

Promotion of Amyloid-β Clearance via Autophagy Activation

A key mechanism underlying the neuroprotective effect of GAA in AD models is its ability to promote the clearance of amyloid-β (Aβ) through the activation of autophagy. nih.govmdpi.comexplorationpub.comnih.govresearchgate.netnih.gov Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and aggregated proteins, including Aβ. nih.gov

Research in microglial cells (BV2 cells) has shown that GAA treatment significantly reduces intracellular Aβ42 levels by enhancing autophagy. mdpi.comnih.govresearchgate.net This process is mediated by the activation of the Axl receptor tyrosine kinase and its downstream target Pak1. mdpi.comnih.govresearchgate.net GAA stimulates autophagosome formation, and fluorescence-labeled Aβ42 has been observed to be localized in lysosomes following GAA treatment, indicating autophagic degradation. mdpi.comnih.govresearchgate.net The effect of GAA on Aβ clearance through autophagy was reversed by inhibiting Axl or Pak1, highlighting the importance of this signaling pathway. mdpi.comnih.govresearchgate.net In vivo studies in AD mouse models have corroborated these findings, showing increased levels of the autophagy marker LC3B in the hippocampus following GAA treatment, which correlated with reduced Aβ42 levels and improved cognitive function. mdpi.comnih.govresearchgate.net

Here is a table summarizing the effects of GAA on Aβ clearance and autophagy:

Target/ProcessEffect of GAA TreatmentModel SystemKey Mechanism InvolvedSource
Intracellular Aβ42 levelsSignificantly reducedBV2 microglial cellsAutophagy activation mdpi.comnih.govresearchgate.net
Autophagosome formationStimulatedBV2 microglial cellsAxl/Pak1 pathway mdpi.comnih.govresearchgate.net
LC3B-II levels (Autophagy marker)IncreasedBV2 microglial cells, Hippocampus of AD miceAxl/Pak1 pathway mdpi.comnih.govresearchgate.net
Aβ42 clearanceEnhancedBV2 microglial cells, AD mouse modelAutophagy activation mdpi.comnih.govresearchgate.net

Activation of Axl/Pak1 Signaling Pathway in Microglial Cells

Research indicates that Ganoderenic Acid A plays a significant role in promoting the clearance of amyloid-beta (Aβ), a key factor in Alzheimer's disease pathology, within microglial cells. mdpi.comnih.govsciencegate.app Studies using BV2 microglial cells have shown that GAA facilitates the degradation of Aβ42, primarily through the autophagy pathway. mdpi.comnih.gov This effect is mediated by the activation of the autophagy pathway via the Axl receptor tyrosine kinase and RAC/CDC42-activated kinase 1 (Pak1) signaling pathway. mdpi.comnih.govsciencegate.appexplorationpub.com Treatment with GAA has been observed to increase the phosphorylation of both Axl and Pak1, alongside the conversion of LC3B-I to LC3B-II, a marker of increased autophagy. mdpi.comnih.govsciencegate.app The enhancement of autophagy and subsequent Aβ42 clearance by GAA through the Axl/Pak1 pathway has been demonstrated in vitro and corroborated in in vivo Alzheimer's disease mouse models, where GAA treatment improved cognitive deficits and reduced Aβ42 levels in the hippocampus. mdpi.comnih.govsciencegate.appresearchgate.net The effect of GAA on Aβ clearance through autophagy was reversed by inhibiting Axl or Pak1, further supporting the involvement of this pathway. nih.govsciencegate.app

Delay of Cellular Senescence in Neural Cells

This compound has shown potential in counteracting the deleterious effects of neurotoxic substances like Aβ25–35 by enhancing cell viability and reducing apoptosis and senescence in Alzheimer's disease model cells. mdpi.com Accumulated senescent cells are recognized as a significant contributor to functional decline and age-related disorders. jci.orgscilit.comnih.govresearchgate.net High-content screening has identified GAA as a potent compound with anti-senescent properties in preclinical models. scilit.comnih.govresearchgate.net In studies, GAA treatment has been shown to mitigate the accumulation of senescent cells and physiological decline in various organs in models of premature aging, natural aging, and diet-induced obesity. scilit.comnih.govresearchgate.net Mechanistically, GAA has been found to directly bind to TCOF1, a protein involved in ribosome biogenesis, to maintain ribosome homeostasis, thereby alleviating cellular senescence. scilit.comnih.govresearchgate.net

Hepatoprotective Functions and Associated Metabolic Interventions

Ganoderma lucidum and its components, including this compound, have been investigated for their hepatoprotective properties against various liver disorders. dntb.gov.uanih.govmdpi.com

Protection Against Toxin-Induced Liver Injury (e.g., α-Amanitin)

Ganoderic Acid A has demonstrated protective effects against liver injury induced by toxins such as α-amanitin. nih.govmdpi.comingredientsnetwork.comresearchgate.net α-Amanitin, a toxin found in certain mushrooms, can lead to severe liver damage. nih.govmdpi.comresearchgate.net Preclinical studies have validated the protective effects of Ganoderic Acid A against α-amanitin-induced liver damage in animal models. nih.govmdpi.comresearchgate.net Metabolomic analysis in these studies suggests that GAA may intervene in α-amanitin-induced liver damage by regulating several metabolic pathways, including retinol (B82714) metabolism, tyrosine and tryptophan biosynthesis, fatty acid biosynthesis, sphingosine (B13886) biosynthesis, spermidine (B129725) and spermine (B22157) biosynthesis, and branched-chain amino acid metabolism. nih.govresearchgate.netmdpi.com

Studies investigating the mechanisms behind the protective effects of Ganoderic Acid A against toxin-induced liver injury, including that caused by α-amanitin, suggest the involvement of the JAK2-STAT3 signaling pathway. e-century.usnih.gov Research indicates that GAA may effectively inhibit the JAK2-STAT3 pathway, which is implicated in acute inflammatory responses and tissue injury, potentially contributing to detoxification in cases of poisoning. e-century.usnih.gov In vitro and in vivo experiments suggest that GAA can downregulate the JAK2-STAT3 pathway in the context of α-amanitin-induced hepatic impairment. e-century.usnih.govnih.gov

Improvement of Non-Alcoholic Fatty Liver Disease Parameters

Ganoderic Acid A has shown promise in ameliorating parameters associated with Non-Alcoholic Fatty Liver Disease (NAFLD). nih.govnih.govresearchgate.net NAFLD is characterized by the accumulation of fat in the liver and can progress to more severe conditions like Non-Alcoholic Steatohepatitis (NASH). nih.govoatext.commdpi.com Studies in animal models of NAFLD induced by high-fat diets have shown that GAA treatment can significantly improve liver health. nih.govnih.govresearchgate.net

One of the proposed mechanisms by which Ganoderic Acid A improves NAFLD parameters is through the modulation of free fatty acid synthesis and lipid oxidation in the liver. nih.gov Studies have demonstrated that GAA can regulate signaling events involved in free fatty acid production and lipid oxidation, contributing to the improvement of NAFLD in animal models. nih.govnih.gov This modulation can lead to a reduction in excessive lipid accumulation and pathological changes in the liver. nih.govnih.govnih.govmdpi.com Furthermore, metabolomic profiling in alcohol-induced liver injury models suggests that GAA intervention can regulate metabolic pathways related to unsaturated fatty acid biosynthesis and the metabolism of ketone bodies. mdpi.comnih.gov Molecular docking studies also suggest that ganoderic acid variants may interact with Fatty Acid Synthase (FASN), a key protein in fatty acid synthesis, potentially acting as competitive inhibitors. researchgate.net

Summary of Preclinical Findings

Investigation AreaKey FindingsRelevant Signaling Pathways/MechanismsModel Systems Used
Activation of Axl/Pak1 in Microglial CellsPromotes Aβ42 clearance; enhances autophagy. mdpi.comnih.govsciencegate.appAxl/Pak1 signaling pathway. mdpi.comnih.govsciencegate.appexplorationpub.comBV2 microglial cells, AD mouse model. mdpi.comnih.govsciencegate.app
Delay of Cellular Senescence in Neural CellsReduces apoptosis and senescence; mitigates senescent cell accumulation; extends healthspan. mdpi.comscilit.comnih.govresearchgate.netBinding to TCOF1; maintenance of ribosome homeostasis. scilit.comnih.govresearchgate.netAD model cells, C. elegans, aging mice models. mdpi.comscilit.comnih.govresearchgate.net
Protection Against Toxin-Induced Liver Injury (α-Amanitin)Protects against liver damage; improves survival and liver function. nih.govmdpi.comresearchgate.nete-century.usnih.govRegulation of metabolic pathways (retinol, fatty acid biosynthesis, etc.). nih.govresearchgate.netmdpi.comAnimal models of α-amanitin poisoning. nih.govmdpi.comresearchgate.nete-century.usnih.gov
Inhibition of JAK2-STAT3 Pathway in HepatotoxicityDownregulates JAK2-STAT3 pathway activation. e-century.usnih.govJAK2-STAT3 signaling pathway. e-century.usnih.govnih.govAnimal models of α-amanitin poisoning, HepG2 cells. e-century.usnih.govnih.gov
Improvement of NAFLD ParametersInhibits fat accumulation, steatosis, inflammation, and fibrosis; reduces serum transaminase levels. nih.govnih.govresearchgate.netRegulation of lipid oxidation and liver inflammation; inhibition of ER stress. nih.govnih.govresearchgate.netHigh-fat diet-induced NAFLD/NASH models in rats/mice. nih.govnih.govresearchgate.net
Modulation of Free Fatty Acid Synthesis and Lipid OxidationRegulates signaling events in fatty acid production and lipid oxidation; modulates related metabolic pathways. mdpi.comnih.govnih.govModulation of lipid metabolism genes; potential interaction with FASN. mdpi.comnih.govresearchgate.netHigh-fat diet-induced NAFLD models, alcohol-induced liver injury models. mdpi.comnih.govnih.gov
Regulation of NF-κB and AMPK Signaling

This compound has been implicated in the regulation of NF-κB and AMPK signaling pathways. Studies suggest that GAA can influence liver inflammation by modulating these pathways. nih.govnih.gov For instance, research on high-fat-diet-induced liver injury in rats indicated that GAA treatment could improve the condition by regulating signaling events involved in liver inflammation, including the AMPK-mediated pathway. nih.govmdpi.com The NF-κB pathway is known to play a significant role in the development of liver inflammation, hepatocyte apoptosis, and hepatic fibrosis. mdpi.com While direct evidence specifically detailing GAA's precise mechanisms on NF-κB and AMPK signaling in liver models within the search results is limited, other ganoderic acids have been shown to modulate NF-κB in inflammatory contexts, and AMPK is highlighted as a key pathway in GAA's effects on liver injury. nih.govnih.govmdpi.com

Amelioration of Liver Inflammation and Fibrosis

Investigations have demonstrated that this compound can ameliorate liver inflammation and fibrosis in preclinical models. In mice with non-alcoholic steatohepatitis (NASH) induced by a high-fat high-cholesterol diet, GAA treatment significantly inhibited fat accumulation, steatosis, inflammation, and fibrosis in the liver. researchgate.netnih.govresearchgate.net The underlying mechanism may involve the inhibition of hepatic oxidative stress and the endoplasmic reticulum stress response. nih.govresearchgate.net GAA also inhibited the expression of markers associated with fibrosis, such as α-SMA, TGF-β, and MMP-13, induced by the high-fat high-cholesterol diet. nih.gov

Effects on Alcoholic Liver Injury, Lipid Metabolism, and Gut Microbiota

Ganoderic acids, including this compound, have shown protective effects against alcoholic liver injury in mice with excessive alcohol intake. mdpi.comresearchgate.netnih.govnih.govresearchgate.netnih.gov Oral administration of GAA significantly inhibited the abnormal elevation of liver index, serum lipid parameters (total triglyceride, cholesterol, low-density lipoprotein cholesterol), aspartate aminotransferase, and alanine (B10760859) aminotransferase. mdpi.comresearchgate.netnih.govnih.gov It also protected against excessive lipid accumulation and pathological changes in the liver. mdpi.comresearchgate.netnih.gov

GAA intervention ameliorated alcohol-induced oxidative stress in the liver by decreasing levels of malondialdehyde and lactate (B86563) dehydrogenase and increasing levels of glutathione, catalase, superoxide (B77818) dismutase, and alcohol dehydrogenase. mdpi.comresearchgate.netnih.govresearchgate.net Furthermore, GAA modulated the composition of the intestinal microflora, increasing the abundance of beneficial bacteria and decreasing potentially harmful ones. mdpi.comresearchgate.netnih.gov Dietary supplementation of GAA also regulated hepatic mRNA levels of genes related to alcohol metabolism, fatty lipid metabolism, oxidative stress, bile acid biosynthesis, and metabolism. mdpi.comnih.gov

Metabolomic Profiling of Protective Mechanisms in Liver Models

Metabolomic analysis has provided insights into the protective mechanisms of this compound against liver injury. In a study investigating GAA's effects against α-amanitin-induced liver damage, metabolomic analysis of serum samples revealed differences in metabolites after GAA intervention. mdpi.comnih.gov This analysis suggested that GAA might intervene in α-amanitin-induced liver damage by regulating metabolic pathways such as retinol metabolism, tyrosine and tryptophan biosynthesis, fatty acid biosynthesis, sphingosine biosynthesis, spermidine and spermine biosynthesis, and branched-chain amino acid metabolism. mdpi.com

Liver metabolomic profiling in mice with excessive alcohol intake demonstrated that GAA intervention had a significant regulatory effect on liver metabolism. mdpi.comnih.govnih.gov This included regulating the levels of metabolites involved in primary bile acid biosynthesis, riboflavin (B1680620) metabolism, tryptophan metabolism, biosynthesis of unsaturated fatty acids, fructose (B13574) and mannose metabolism, and glycolysis/gluconeogenesis. nih.gov

Anti-aging and Senotherapeutic Investigations

This compound has been identified as a compound with potential anti-aging and senotherapeutic properties.

Identification as a Potent Anti-Senescent Compound

Through high-content screening, Ganoderic Acid A (GAA) was identified as a potent anti-senescent compound with low toxicity and favorable drug properties. scilit.comnih.govresearchgate.netresearchgate.net Accumulated senescent cells are considered a key factor in functional decline and age-related disorders. scilit.comnih.govresearchgate.netresearchgate.net GAA, a natural component of Ganoderma lucidum, has shown broad-spectrum geroprotective activity across various species. scilit.comnih.govresearchgate.netresearchgate.net

Effects on Lifespan and Healthspan Extension in Model Organisms (e.g., C. elegans)

Studies in the model organism Caenorhabditis elegans have shown that treatment with this compound extends both lifespan and healthspan. scilit.comnih.govresearchgate.netresearchgate.netrepec.org This effect was observed to be as effective as rapamycin, a known lifespan-extending compound. scilit.comnih.govresearchgate.netresearchgate.netrepec.org In addition to C. elegans, administration of GAA has been shown to mitigate the accumulation of senescent cells and physiological decline in various organs of mice models of premature aging, natural aging, and diet-induced obesity. scilit.comnih.govresearchgate.netresearchgate.net Mechanistically, GAA has been found to directly bind to TCOF1, which helps maintain ribosome homeostasis and thereby alleviates cellular senescence. scilit.comnih.govresearchgate.netresearchgate.net

Mitigation of Senescent Cell Accumulation in Preclinical Models

Accumulated senescent cells are considered a significant contributor to functional decline and age-related disorders. Preclinical studies have identified Ganoderic Acid A as a potent compound capable of mitigating the accumulation of senescent cells. Administration of GAA has been shown to alleviate cellular senescence in multiple preclinical models. In Caenorhabditis elegans, treatment with GAA extended both lifespan and healthspan, demonstrating effectiveness comparable to rapamycin. In mouse models, including those with irradiation-stimulated premature aging, natural aging, and western diet-induced obesity, GAA administration mitigated the accumulation of senescent cells and the associated physiological decline in various organs. nanobioletters.comfrontiersin.orgsilae.itnih.gov Notably, GAA also demonstrated the capacity to enhance physical function and adapt to conditional changes in metabolic demand as mice aged. nanobioletters.comfrontiersin.org These findings suggest that GAA holds potential as a senotherapeutic strategy for protecting against cellular senescence and age-related pathologies. nanobioletters.comfrontiersin.org

Mechanism Involving TCOF1 Binding and Ribosome Homeostasis Maintenance

The mechanism by which Ganoderic Acid A alleviates cellular senescence involves a direct interaction with Treacle Ribosome Biogenesis Factor 1 (TCOF1). nanobioletters.comfrontiersin.orgnih.govmdpi.comresearchgate.net TCOF1 is a nucleolar protein involved in ribosomal RNA (rRNA) gene transcription and ribosome biogenesis. genecards.orgwikipedia.orgoup.comnih.gov By directly binding to TCOF1, GAA helps maintain ribosome homeostasis. nanobioletters.comfrontiersin.orgnih.govmdpi.comresearchgate.net This maintenance of ribosome function is crucial, as disruptions in ribosome biogenesis can lead to nucleolar stress and the induction of cellular senescence. nih.gov The ability of GAA to preserve ribosome homeostasis through TCOF1 binding is posited as a key molecular basis for its anti-senescent effects. nanobioletters.comfrontiersin.orgnih.govmdpi.comresearchgate.net

Anti-osteoporosis Potential and Signaling Pathway Modulation

Ganoderic Acid A has demonstrated potential in the prevention and management of osteoporosis in preclinical settings. Osteoporosis is characterized by decreased bone mass and microarchitectural deterioration. nih.govresearchgate.netvulcanchem.com

Inhibition of Ovariectomy-Induced Bone Loss in Animal Models

Studies using ovariectomy (OVX) in female mice, a common model for simulating postmenopausal osteoporosis, have shown that Ganoderic Acid A can inhibit OVX-induced bone loss. nih.govresearchgate.netvulcanchem.comchemfaces.com This inhibitory effect was observed in a dose-dependent manner. nih.govresearchgate.netvulcanchem.comchemfaces.com Evaluation using micro-CT analysis of the femur in OVX mice treated with GAA revealed improvements in bone mineral density (BMD), bone volume/tissue volume (BV/TV), trabecular thickness (Tb.Th), and trabecular number (Tb.N), alongside a reduction in trabecular separation (Tb.Sp). nih.govresearchgate.net Histological analysis also indicated that GAA treatment inhibited the deterioration of bone tissue structure observed in OVX models. researchgate.net

Promotion of Osteogenic Differentiation in Osteoblast Cell Lines (e.g., MC3T3-E1)

In addition to inhibiting bone loss in vivo, Ganoderic Acid A has been shown to promote osteogenic differentiation in osteoblast cell lines, such as MC3T3-E1 cells, and in primary osteoblasts. nih.govresearchgate.netvulcanchem.comchemfaces.com This effect was observed in cells induced with hydrogen peroxide (H₂O₂) to simulate oxidative stress conditions relevant to osteoporosis in vitro. nih.govresearchgate.netvulcanchem.com GAA treatment promoted H₂O₂-induced osteogenic differentiation. nih.govresearchgate.netvulcanchem.com Assays for alkaline phosphatase (ALP) activity and Alizarin Red S (ARS) staining demonstrated enhanced osteogenic differentiation and mineralization in MC3T3-E1 cells and primary osteoblasts treated with GAA under oxidative stress. nih.gov Furthermore, GAA treatment up-regulated the protein expression of osteogenesis-related markers such as RUNX2, OPN, and β-catenin in these cell lines. nih.gov

Modulation of PIK3CA/p-Akt/TWIST1 Signaling Pathway in Bone Metabolism

The anti-osteoporosis potential of Ganoderic Acid A is linked to its modulation of the PIK3CA/p-Akt/TWIST1 signaling pathway. nih.govresearchgate.netvulcanchem.comchemfaces.comnih.govresearchgate.net Network pharmacology screening and bioinformatics analysis predicted that PIK3CA might be a target of Ganoderic Acid A. nih.govvulcanchem.com Mechanistically, it was found that Ganoderic Acid A modulates this pathway by activating PIK3CA, which in turn activates the Akt receptor (also known as protein kinase B, PKB). nih.govvulcanchem.com Activated Akt then inhibits the expression of TWIST1 in osteoblasts. nih.govvulcanchem.com The down-regulation of TWIST1 leads to the up-regulation of protein expression of osteogenic-related markers. nih.govvulcanchem.com This modulation of the PIK3CA/p-Akt/TWIST1 axis appears to play a significant role in the ability of Ganoderic Acid A to prevent OVX-induced osteoporosis and promote osteogenic differentiation. nih.govresearchgate.netvulcanchem.com

Other Preclinical Biological Activities and Their Molecular Basis

Beyond its effects on senescence and bone metabolism, preclinical investigations have explored other biological activities of Ganoderic Acid A.

Ganoderic Acid A has demonstrated anti-inflammatory properties. silae.itmdpi.com Its anti-inflammatory mechanism may involve reducing the release of inflammatory mediators such as nitric oxide (NO), interleukins (IL-1β, IL-6, IL-8), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2) from inflammatory cells. silae.it It may also exert effects by inhibiting the NF-κB pathway, a key regulator of inflammatory responses. silae.itnih.govmdpi.comnih.govresearchgate.netnih.govresearchgate.net Modulation of MAPK signaling pathways has also been implicated in the anti-inflammatory effects of ganoderic acids. frontiersin.orgresearchgate.net

Antioxidant activity is another notable property of Ganoderic Acid A. nih.govnih.govresearchgate.netexplorationpub.commdpi.comresearchgate.net This antioxidant effect is believed to contribute to its protective roles in various conditions, including diabetes and liver injury. nih.govresearchgate.netdokumen.pubnih.gov The mechanism involves the scavenging of free radicals and the reduction of oxidative stress. nih.govnih.govresearchgate.netexplorationpub.commdpi.comresearchgate.net

Preclinical studies have also indicated potential anticancer effects of Ganoderic Acid A. nih.govresearchgate.netmdpi.com It has been shown to inhibit the proliferation and invasion of human hepatocellular carcinoma cells and induce apoptosis. mdpi.com The mechanisms may involve interference with various cancer signaling proteins and pathways, including Bcl-2, PI3K, NF-κB, Akt/PKB, and Stat-3. researchgate.netmdpi.comtechscience.com Ganoderic Acid A, along with Ganoderic Acid H, has shown effects on breast cancer cells, potentially by modulating AP-1 and NF-kappaB signaling. nih.gov While some ganoderic acids, like Ganoderenic acid D, have shown notable cytotoxicity against certain cancer cell lines, Ganoderic Acid A has been reported to be relatively less cytotoxic in some contexts. chemfaces.com

Hepatoprotective effects of Ganoderic Acid A have been observed in preclinical models. researchgate.netdokumen.pub This protective activity against liver injury may be mediated, in part, by the inhibition of β-glucuronidase. dokumen.pub Furthermore, ganoderic acids, including potentially Ganoderic Acid A, contribute to hepatoprotection by improving oxidative stress and modulating inflammatory responses in the liver. researchgate.net This involves suppressing factors like NF-κB, iNOS, COX-2, and IL-6, reducing apoptosis, and enhancing endogenous antioxidants such as superoxide dismutase (SOD). researchgate.net

Ganoderic Acid A has also demonstrated antidiabetic potential in preclinical studies. nih.govresearchgate.netmdpi.comscience.gov Investigations in diabetic rat models have shown that Ganoderic Acid A can reduce elevated blood glucose levels and increase insulin (B600854) levels. nih.gov Its antidiabetic mechanism may involve the partial restoration of pancreatic β-cell function, potentially through its antioxidant activity. nih.gov Additionally, Ganoderic Acid A has been found to inhibit key enzymes involved in carbohydrate digestion, such as α-glucosidase and α-amylase, which can contribute to lowering postprandial blood glucose. nih.govmdpi.com The free carboxyl group in the structure of this compound has been suggested to be essential for its α-glucosidase inhibitory activity. researchgate.net

Immunomodulatory Effects

Preclinical studies suggest that Ganoderma lucidum extracts and isolated triterpenoids, including ganoderic acids, possess immunomodulatory properties researchgate.netcaldic.com. These effects may involve the stimulation of immune responses. Research indicates that Ganoderma species can augment the proliferation and maturation of various immune cells, such as T and B lymphocytes, dendritic cells, natural killer (NK) cells, and splenic mononuclear cells caldic.com. A bioactive substance isolated from G. lucidum, referred to as GLIS, has been shown to stimulate the proliferation, activation, and differentiation of B lymphocytes, increasing the expression of CD71 and CD25 on the cell surface and enhancing immunoglobulin secretion caldic.com. While these studies highlight the immunomodulatory potential of G. lucidum components, specific detailed findings solely focused on this compound's precise mechanisms and effects on different immune cell populations require further focused investigation based on the provided search results.

Antioxidant Mechanisms

Ganoderic acids, including this compound, have been reported to exhibit antioxidant activities researchgate.netfrontiersin.orgfrontiersin.org. These effects are believed to contribute to minimizing cell damage induced by mutagens nih.gov. Studies have indicated that Ganoderic Acid A can potentiate antioxidant effects and protect mitochondrial membranes in primary hippocampal neurons under induced stress conditions thegoodscentscompany.com. Research suggests that the antioxidant activity of G. lucidum extracts is concentration-dependent and linked to the presence of triterpenoids, including ganoderic acids A, B, C, and D nih.gov. These compounds have been noted to have strong antioxidant effects nih.gov. Investigations into the molecular mechanisms suggest that Ganoderic Acid A may inhibit oxidative stress-induced responses researchgate.net. For instance, a study indicated that Ganoderic Acid A inhibited hydrogen peroxide (H2O2)-induced oxidative stress and inflammatory responses in nucleus pulposus cells by suppressing the activation of the TLR4/NLRP3 signaling axis researchgate.net.

Anti-HIV Activity

Preclinical studies have explored the potential antiviral activities of compounds from Ganoderma lucidum, including against the human immunodeficiency virus (HIV). Triterpenoids from G. lucidum have shown anti-viral activity against a variety of viruses, including HIV-1 researchgate.net. Early research identified several active compounds from G. lucidum with inhibitory activities against HIV protease (HIV-PR) and the proliferation of HIV-1 bioinformation.net. While Ganoderic Acid B showed promising molecular docking results with HIV-1 protease, suggesting it as a suitable target, the specific anti-HIV activity and detailed mechanisms of this compound itself require further elaboration based on the provided search snippets, which broadly mention ganoderic acids and triterpenoids having anti-HIV activity frontiersin.orgresearchgate.netbioinformation.net. Some studies on lucidenic acids, another group of triterpenoids in Ganoderma, have reported inhibition of HIV reverse transcriptase and anti-HIV-1 protease activity, indicating the potential for triterpenoids in general mdpi.com.

Regulation of Hypocholesterolemic Effects (e.g., HMG-CoA Reductase Inhibition)

Ganoderic acids have been associated with hypocholesterolemic properties frontiersin.orgpublish.csiro.au. Some types of ganoderic acids might contribute to reducing cholesterol levels by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway, similar to statin drugs researchgate.net. Compounds isolated from the fruiting bodies of G. lucidum, such as ganolucidic acid η, ganoderenic acid K, ganomycin J, and ganomycin B, have demonstrated strong inhibitory activity against HMG-CoA reductase in preclinical assays researchgate.net. While this compound is a ganoderic acid, the provided search results specifically list other ganoderic and lucidenic acids with measured HMG-CoA reductase inhibitory activity mdpi.comresearchgate.net. For example, lucidenic acid E has been shown to inhibit HMG-CoA reductase with an IC50 of 42.9 ± 0.9 µM mdpi.com. Ganoderenic acid K showed strong inhibitory activity against HMG-CoA reductase with an IC50 of 16.5 µM researchgate.net.

Table 1: HMG-CoA Reductase Inhibitory Activity of Selected Ganoderma Triterpenoids

CompoundIC50 (µM)Source
Ganolucidic acid η29.8G. lucidum
Ganoderenic acid K16.5G. lucidum
Ganomycin J30.3G. lucidum
Ganomycin B14.3G. lucidum
Lucidenic acid E42.9 ± 0.9Ganoderma species

Structure Activity Relationship Sar Studies and Synthetic Analog Development

Elucidation of Structural Features Influencing Biological Activities

Ganoderic acids, including GAA, are lanostane-type triterpenoids characterized by a tetracyclic ring system and various functional groups and side chains mdpi.comscielo.org.mx. This structural diversity is believed to contribute to their varied pharmacological profiles nih.gov. Studies on the structure-activity relationship of ganoderic acids have indicated that specific functional groups and structural features are crucial for their biological effects. For instance, in the context of aldose reductase inhibition, a hydroxyl group at C-11 and a carboxylic group in the side chain are considered essential, with a double bond at C-20 and C-22 in the side chain potentially improving activity researchgate.netnih.gov. For ganoderic acid C2, hydroxyl substituents at C-3, C-7, and C-15 are important for potent aldose reductase inhibition researchgate.netnih.gov. Another study on ganoderic acid DM suggested that the carbonyl group at C-3 is essential for its cytotoxicity, while a carbonyl group at C-7 is primarily responsible for inhibiting osteoclast differentiation researchgate.net. The presence of carbonyl groups at C-3 and an α,β-unsaturated carbonyl group at C-26 have also been noted as characteristic of inhibitors in studies evaluating the SAR for 5α-reductase inhibition using various ganoderic acids, including GAA encyclopedia.pub. These findings highlight the importance of specific positions and types of oxygen-containing functional groups on the lanostane (B1242432) skeleton and the side chain in mediating the biological activities of ganoderic acids.

Chemical Modifications of Ganoderenic Acid A and Derivative Synthesis

To improve the biological activity and overcome limitations such as low activity compared to other small molecule anti-cancer drugs, chemical modifications of GAA have been explored mdpi.comnih.gov. One approach involves modifying the carboxyl group of GAA to synthesize a series of derivatives mdpi.comnih.gov.

Synthesis of Amide Derivatives for Enhanced Bioactivity

The synthesis of amide derivatives of GAA has been undertaken to investigate their potential for enhanced bioactivity, particularly anti-tumor effects mdpi.comnih.gov. Amide functional groups are prevalent in many biologically active substances, including pharmaceuticals ajchem-a.comsphinxsai.com. The synthesis of amide derivatives often involves the reaction of a carboxylic acid with an amine ajchem-a.comsphinxsai.com. In the case of GAA, modifications have been made at the carboxyl group to create amide compounds mdpi.comnih.gov. Specific examples of synthesized amide derivatives include those obtained from reactions with 1-hexanamine (Compound A2), p-toluidine (B81030) (Compound A3), and p-fluorobenzylamine (Compound A6) mdpi.com. These synthesized compounds are typically characterized using spectroscopic methods such as 1H-NMR, 13C-APT, and HRMS spectroscopy mdpi.com.

Preclinical Evaluation of this compound Derivatives

Preclinical studies, primarily in vitro, have been conducted to evaluate the biological activities of this compound derivatives, focusing on their anti-tumor potential mdpi.comnih.gov.

Comparative Analysis of In Vitro Anti-tumor Activities

The anti-tumor activities of synthesized GAA derivatives have been investigated in various cancer cell lines. A comparative analysis of GAA and its amide derivatives on the MCF-7 breast cancer cell line showed that several amide derivatives exhibited significant anti-proliferation activities compared to GAA mdpi.com. For instance, compounds A2, A6, A7, A8, A9, and A15 demonstrated notable effects mdpi.com. Among the tested derivatives, compound A6 showed a strong anti-proliferation effect on MCF-7 cells mdpi.com. Compound A2 also exhibited high activity in three different types of tumor cell lines while showing low toxicity to normal cells, leading to its selection for further mechanistic studies mdpi.comnih.gov.

Here is a table summarizing representative in vitro anti-proliferation activities of this compound and some of its amide derivatives on MCF-7 cells:

CompoundAnti-proliferation Activity on MCF-7 (at 50 µM)
This compoundLower activity (compared to active derivatives)
Compound A2Significant activity
Compound A6Strongest anti-proliferation effect (63.64%)
Compound A7Significant activity
Compound A8Significant activity
Compound A9Significant activity
Compound A15Significant activity

Note: Data is based on reported findings at a specific concentration and may vary depending on experimental conditions. mdpi.com

Mechanistic Studies of Lead Derivatives (e.g., p53-MDM2 Pathway)

Mechanistic studies have been conducted on promising GAA derivatives to understand their molecular targets and pathways. Compound A2, identified as a highly active derivative, was investigated for its mechanism of action mdpi.comnih.gov. Research indicates that A2 can induce apoptosis by regulating the p53 signaling pathway mdpi.comnih.gov. Further studies suggest that A2 may be involved in inhibiting the interaction between MDM2 and p53 by binding to MDM2 mdpi.comnih.gov. Surface plasmon resonance (SPR) experiments showed that both GAA and A2 have an affinity for MDM2, with A2 exhibiting a stronger binding affinity (KD = 1.68 µM) compared to GAA (KD = 12.73 µM) mdpi.com. This stronger binding affinity of A2 to MDM2 correlates with its enhanced anti-proliferation activity mdpi.com. These findings suggest that the anti-tumor effects of A2, and potentially other active derivatives, are mediated, at least in part, through the modulation of the p53-MDM2 pathway, leading to the induction of apoptosis mdpi.comnih.gov. The p53-MDM2 pathway is a critical regulator of tumor suppression, and disrupting the interaction between p53 and its negative regulator MDM2 is a promising strategy for cancer therapy researchgate.netexcli.de. Natural compounds, including ganoderic acids, have been highlighted as potential modulators of this pathway researchgate.netexcli.de.

Analytical and Extraction Methodologies in Ganoderenic Acid a Research

Advanced Extraction Techniques

Various advanced extraction techniques have been employed to isolate Ganoderenic Acid A and other triterpenoids from Ganoderma species. These methods often offer advantages over traditional approaches in terms of efficiency, selectivity, and environmental impact.

Supercritical Fluid Extraction (SFE) for Targeted Compound Isolation

Supercritical Fluid Extraction (SFE) utilizes a supercritical fluid, commonly carbon dioxide (CO2), as the extraction solvent. This technique is recognized as an environmentally friendly alternative to conventional methods. SFE can be employed to extract ganoderic acid-containing extracts from Ganoderma lucidum. google.comnih.gov The process typically involves extracting the mushroom material with liquid carbon dioxide, followed by the evaporation of the CO2 from the resulting mixture. google.com The resulting extract can be rich in ganoderic acids and may exhibit comparable activity to extracts obtained by conventional solvent extraction methods like ethyl acetate (B1210297) extraction. google.com The addition of a polar co-solvent, such as ethanol (B145695), in amounts of 5 to 20% by weight, can be employed in SFE for the extraction of ganoderic acids. google.com Preferred SFE methods for ganoderic acid extraction may involve pressures ranging from 100 to 310 bars (1500 to 4500 psi), ideally around 100 bars (1500 psi), and temperatures between 20 to 35 °C, preferably around 28 °C. google.com One study successfully extracted triterpenoids from Ganoderma lucidum fruiting body using supercritical carbon dioxide extraction, achieving a triterpene content of 18.16% in the extracts when using 30%-50% edible alcohol as an entrainer. cabidigitallibrary.org Another study using SFE for triterpenoids from Ganoderma lucidum optimized extraction conditions, resulting in a crude extract containing 4.50% Ganoderic Acid A. spkx.net.cn

Counter Current Chromatography (CCC) for Efficient Separation

Counter Current Chromatography (CCC), including High-Speed Countercurrent Chromatography (HSCCC), is a liquid-liquid separation technique that separates compounds based on their distribution between two immiscible liquid phases. arabjchem.orgresearchgate.netnih.govresearchgate.net This method avoids the irreversible adsorption issues associated with solid stationary phases used in traditional chromatography, allowing for high sample recovery. researchgate.netnih.gov CCC has been successfully applied to the separation of triterpenoids from Ganoderma lucidum. arabjchem.orgresearchgate.netresearchgate.net A method combining stepwise CCC and pH-zone-refining CCC was used to separate various ganoderic acids, including Ganoderic Acid A, achieving purities above 90%. researchgate.netresearchgate.net This combined approach allowed for the separation of Ganoderic Acid A, Ganoderic Acid G, Ganoderic Acid B, Ganoderic Acid D, and Ganoderenic Acid D within two days with high purity. researchgate.netresearchgate.net CCC offers advantages such as easy operation, sample saving, and high efficiency for preparative isolation of natural products. arabjchem.orgresearchgate.net

Solvent Extraction Methods (e.g., Ethanol, Ethyl Acetate)

Solvent extraction is a widely used method for isolating compounds from Ganoderma lucidum. The choice of solvent significantly impacts the efficiency and selectivity of the extraction of ganoderic acids. Ethanol and ethyl acetate are common solvents employed in these processes. Ganoderic acids are generally soluble in organic solvents.

Studies have investigated the effectiveness of different solvents for the extraction of ganoderic acids. Ethanol has been found to be an effective extractant for ganoderic acids from dried fermentation mycelia powder of Ganoderma lucidum. Extraction with 95% ethanol at 80°C has been used to obtain ganoderic acid-containing extracts from Ganoderma lucidum fruiting bodies. nih.gov A method for efficiently preparing Ganoderic Acid A from Ganoderma lucidum fruiting body involves leaching the powder with an 80 wt% ethanol-water solution. google.com

Ethyl acetate has also been shown to be effective in extracting ganoderic acid A from Ganoderma lucidum. core.ac.uk In one study, Ganoderic Acid A was efficiently extracted with ethyl acetate from reishi. core.ac.uk Ethyl acetate extracts of Ganoderma lucidum spores have yielded ganoderic acid A. nih.gov

Combinations of solvents, such as ethanol:water (7:3), have also been utilized in extraction processes, often coupled with techniques like sonication. unirioja.es The type of solvent, extraction time, and ultrasonic power can significantly affect the content of extracted compounds like flavonoids, and these factors are often optimized using methodologies like Response Surface Methodology (RSM). chemmethod.com

Interactive Table 1: Effect of Solvent on Ganoderic Acid A Extraction Yield

SolventSample SourceExtraction MethodGanoderic Acid A Yield (mg/g)Reference
Ethyl AcetateDried ReishiNot specified154.94 (Dried) core.ac.uk
EthanolDried Fermentation MyceliaUltrasonicEffective extraction
80 wt% EthanolG. lucidum Fruiting BodyLeachingHigh yield (part of process) google.com
95% EthanolG. lucidum Fruiting BodiesHeatingUsed for extract nih.gov

Note: Yield data varies significantly based on the specific source material, extraction conditions, and analytical methods used in each study. The table provides examples of solvent usage and reported outcomes.

Nanodispersion Formulation through Ultrasonic Cavitation and Solvent Evaporation

Nanodispersion formulation is an approach used to improve the solubility and potentially the bioavailability of poorly water-soluble compounds like ganoderic acids. A method for preparing ganoderic acid-loaded nanodispersions involves the combination of ultrasonic cavitation and solvent evaporation techniques. mdpi.comresearchgate.netorcid.orgpreprints.orgmdpi.com This method has been demonstrated for encapsulating ganoderic acid extracted from Ganoderma tsugae using ethanol extraction. mdpi.com

The process typically involves preparing ganoderic acid-loaded nanodispersion formulations using ultrasonic cavitation and solvent evaporation. mdpi.comresearchgate.net Factors such as formulation composition and processing conditions are extensively studied and optimized, often using Response Surface Methodology (RSM). mdpi.compreprints.org In one study, the Hydrophilic-Lipophilic Balance (HLB) and evaporation temperature significantly influenced the resulting particle size of the nanodispersions. mdpi.com Optimized nanodispersions incorporated ganoderic acid into a hydrophobic core with a particle size typically no greater than 200 nm and a narrow particle distribution. mdpi.com The solvent is evaporated at reduced pressure to remove the organic phase. mdpi.com

Interactive Table 2: Characteristics of Optimized Ganoderic Acid Nanodispersions

CharacteristicValueNotesReference
Particle Size≤ 200 nmHydrophobic core mdpi.com
Polydispersity Index0.289Narrow distribution mdpi.com
Zeta Potential-45.9 mVHigh negative charge mdpi.com
Particle Growth Rate0.239%Over 14 days storage mdpi.com
Zeta Average StabilityVirtually unchangedFor 14 days at room temp mdpi.com

Note: Data is based on optimized nanodispersions described in one specific study.

Sophisticated Purification Protocols

Following extraction, purification is essential to isolate Ganoderic Acid A from other co-extracted compounds and achieve the desired purity level for research and analysis. Chromatographic separation techniques are fundamental in this process.

Chromatographic Separation Techniques (e.g., Silica (B1680970) Gel Column Chromatography, C18 Reversed-Phase Columns)

Chromatographic methods are widely used for the purification of ganoderic acids, including Ganoderic Acid A, from crude extracts of Ganoderma species. Silica gel column chromatography and reversed-phase chromatography, particularly using C18 columns, are common techniques.

Silica gel column chromatography is a fundamental method for the separation and purification of ganoderic acids. google.com It has been used repeatedly for the isolation of Ganoderic Acid A. nih.govgoogle.comtiprpress.com Extracts are applied to a silica gel column and eluted with various solvent systems, often using a gradient. nih.govtiprpress.com For instance, a chloroform (B151607)/acetone gradient system has been used for elution after applying an ethanol extract to a silica gel column. nih.gov Another method involves purifying a concentrated solution with a silica gel column after chloroform extraction. google.com

Reversed-phase chromatography, especially using C18 columns, is frequently employed for the purification and analysis of ganoderic acids due to their lipophilic nature. researchgate.netncl.edu.twjfda-online.commdpi.comnih.govepa.gov High-Performance Liquid Chromatography (HPLC) with C18 reversed-phase columns is a standard technique for the separation and determination of ganoderic acids. researchgate.netncl.edu.twjfda-online.comepa.gov Gradient elution systems, often using mixtures of acetonitrile (B52724) or methanol (B129727) with water (sometimes acidified with acetic acid), are commonly used as the mobile phase. nih.govncl.edu.twjfda-online.comnih.govepa.gov Detection is typically performed using UV detectors, often at wavelengths around 252 nm. nih.govncl.edu.twjfda-online.com

Semi-preparative and preparative reversed-phase HPLC using C18 columns are utilized to obtain purified ganoderic acids in larger quantities. researchgate.netncl.edu.twjfda-online.commdpi.comepa.gov For example, a semi-preparative RP-HPLC method on a C18 column with an acidified methanol-water mobile phase was developed for the recovery and purification of ganoderic acid T and ganoderic acid Me from triterpene-enriched extracts. researchgate.netepa.gov Another study used semi-preparative HPLC with a C18 column and a mobile phase of acetonitrile and 2% acetic acid for the isolation of nine ganoderic acids, including Ganoderic Acid A. ncl.edu.twjfda-online.com More than 100 mg of Ganoderic Acid A was obtained from 5 g of crude triterpenoids using this method. ncl.edu.twjfda-online.com Preparative HPLC has also been used to purify compounds obtained from the biotransformation of Ganoderic Acid A. mdpi.com

Interactive Table 3: Examples of Chromatographic Purification Parameters

TechniqueStationary PhaseMobile PhaseDetectionApplicationReference
Silica Gel ColumnSilica GelChloroform/Acetone gradientNot specifiedPurification of ethanol extract nih.gov
Silica Gel ColumnSilica GelNot specifiedNot specifiedPurification after chloroform extraction google.com
Reversed-Phase HPLC (C18)C18Acetonitrile/0.1% aqueous Acetic AcidUV (252 nm)Analysis of ganoderic acids nih.gov
Reversed-Phase HPLC (C18)C18Acetonitrile/2% Acetic AcidUV (252 nm)Isolation and determination of ganoderic acids ncl.edu.twjfda-online.com
Semi-Preparative RP-HPLC (C18)C18Acidified Methanol/WaterUV, MSPurification of ganoderic acids T and Me researchgate.netepa.gov
Preparative HPLCNot specifiedNot specifiedNot specifiedPurification of biotransformed GAA mdpi.com

Recrystallization for High Purity Isolation

Recrystallization is a crucial step employed to achieve high purity of this compound after initial extraction and purification procedures. One reported method involves extracting Ganoderma lucidum powder with an 80 wt% ethanol-water solution. google.com The resulting extract is concentrated under reduced pressure, followed by further purification steps including silica gel column chromatography and LH-20 normal pressure gel column chromatography using a 51 wt% methanol-water solution. google.com This process yields a crude product of Ganoderic Acid A with a purity exceeding 85%. google.com Subsequent recrystallization using methanol can further enhance the purity to over 97.5%. google.com Another method utilizes supercritical carbon dioxide extraction followed by high-speed counter-current chromatography and subsequent recrystallization with methanol to achieve a purity greater than 95%. google.com

Quantitative and Qualitative Analytical Approaches

Various analytical techniques are employed for both the quantitative determination and qualitative identification of this compound in research. These methods provide insights into the concentration, presence, and structural characteristics of the compound.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a widely used technique for the analysis of triterpenes, including this compound, in Ganoderma species. myfoodresearch.com It offers high resolution and is suitable for both qualitative and quantitative analysis. nih.gov

Reverse-Phase HPLC (RP-HPLC) for Ganoderic Acid A Profiling

Reverse-Phase HPLC (RP-HPLC) is commonly applied for profiling and quantifying Ganoderic Acid A in Ganoderma extracts. myfoodresearch.comjfda-online.comnih.govresearchgate.net This method typically utilizes a C18 reverse-phase column. google.commyfoodresearch.comjfda-online.comnih.govresearchgate.net Mobile phases often consist of a gradient system involving acetonitrile or methanol and an aqueous solution, such as water with acetic acid or formic acid. google.commyfoodresearch.comjfda-online.comnih.govresearchgate.net Detection is frequently performed using a UV detector, commonly at a wavelength of 252 nm or 254 nm, where ganoderic acids show significant absorbance. google.comjfda-online.comnih.govresearchgate.net RP-HPLC has been successfully used to identify and quantify Ganoderic Acid A along with other ganoderic acids in various Ganoderma samples. myfoodresearch.comjfda-online.comnih.govresearchgate.net

An example of an RP-HPLC method for quantifying Ganoderic Acid A involves using a C18 column with a gradient elution of acetonitrile and 0.1% acetic acid, detected at 254 nm with a flow rate of 0.6 mL/min. nih.govresearchgate.net This method has been validated and shown to be simple, specific, accurate, and precise for the determination of Ganoderic Acid A. nih.govresearchgate.net Another study used a Luna C18 column with 100% acetonitrile as the mobile phase at a flow rate of 0.5 mL/min and detection at 305 nm for Ganoderic Acid A analysis. myfoodresearch.com

Optimization of Chromatographic Conditions for Specificity and Sensitivity

Optimization of chromatographic conditions in HPLC is essential to ensure the specificity and sensitivity of this compound analysis. This involves adjusting parameters such as the mobile phase composition, flow rate, column temperature, and detection wavelength. cabidigitallibrary.org For instance, the ratio of organic to aqueous phase in the mobile phase is critical for achieving optimal separation and peak shape. scialert.net In one study, an acetonitrile/water ratio of 80/20 (v/v) was selected to avoid tailing peaks and achieve a short runtime for Ganoderic Acid A analysis by LC-MS/MS. scialert.net

The choice of mobile phase additives, such as formic acid or acetic acid, can also impact ionization efficiency and peak resolution, particularly when coupled with mass spectrometry. Column temperature can influence retention times and peak shapes. cabidigitallibrary.org Selecting the appropriate detection wavelength maximizes the signal for this compound while minimizing interference from other compounds. akjournals.com For instance, 254 nm has been found to generate the most abundant peaks for Ganoderma components when using a diode-array detector (DAD). akjournals.com

A validated HPLC method for Ganoderic Acid A determination utilized a ZORBAX SB-C18 column with a mobile phase of 1.0% acetate buffer and methanol (40:60) at a flow rate of 0.5 mL/min and a column temperature of 25°C, with detection at 254 nm. cabidigitallibrary.org This method achieved a retention time of 13.619 min for Ganoderic Acid A and demonstrated good repeatability, precision, and recovery. cabidigitallibrary.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and HPLC-DAD-MS/MS for Metabolite Identification and Quantification

LC-MS/MS and HPLC-DAD-MS/MS are powerful techniques for the identification and quantification of this compound and its metabolites, offering high sensitivity and specificity. scialert.netnih.govnih.govresearchgate.neteurekaselect.commdpi.com These methods combine the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

LC-MS/MS allows for the detection of compounds based on their mass-to-charge ratio and fragmentation patterns. scialert.netnih.govnih.goveurekaselect.com This is particularly useful for identifying metabolites, which may be present at lower concentrations or have similar structures to the parent compound. nih.gov HPLC-DAD-MS/MS adds a diode-array detector, providing UV spectral information in addition to mass data, which aids in compound identification and peak purity assessment. nih.govnih.govresearchgate.net

These techniques have been used to characterize Ganoderic Acid A metabolites in biological samples, such as bile, plasma, and urine. nih.gov By comparing chromatograms and mass fragmentation pathways, researchers can identify and tentatively characterize numerous metabolites. nih.gov For quantitative analysis, LC-MS/MS methods often employ multiple reaction monitoring (MRM) mode, which enhances sensitivity and selectivity for target compounds. nih.goveurekaselect.com An LC-MS/MS method for Ganoderic Acid A quantification in rat plasma used a C18 column with a mobile phase of acetonitrile and 0.1% formic acid aqueous solution and detected the deprotonated molecular ion [M-H]⁻ at m/z = 515.8. scialert.net

UPLC-MS/MS, an ultra-high performance variant, offers even faster analysis times and improved resolution for the simultaneous quantification of multiple ganoderic acids. eurekaselect.com A UPLC-MS/MS method for determining eleven ganoderic acids in Ganoderma used an ACQUITY UPLC BEH C18 column with a gradient elution of 0.1% formic acid in water and acetonitrile, employing negative mode electrospray ionization (ESI) and MRM detection. eurekaselect.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a fundamental technique for the structural elucidation of organic compounds, including this compound. mdpi.comresearchgate.netmdpi.comolemiss.edutandfonline.com By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule.

Both 1D NMR (e.g., ¹H NMR and ¹³C NMR) and 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) are utilized in the structural characterization of ganoderic acids. mdpi.comresearchgate.netmdpi.comolemiss.edu ¹H NMR provides information about the types of hydrogen atoms and their neighboring environments, while ¹³C NMR reveals the carbon skeleton. mdpi.comtandfonline.com 2D NMR techniques provide correlations between protons and carbons, or between coupled protons, which helps in assigning signals and piecing together the molecular structure. mdpi.commdpi.comolemiss.edu

NMR spectroscopy has been used to confirm the structures of isolated ganoderic acids by comparing experimental data with reported values or by performing comprehensive analyses of the spectra. mdpi.commdpi.comtandfonline.com For example, the structure of a biotransformed metabolite of Ganoderic Acid A was identified using mass and 1D and 2D NMR spectrum analyses, including DEPT, HSQC, HMBC, NOESY, and COSY. mdpi.com The characteristic signals and correlations observed in the NMR spectra are crucial for unambiguously determining the complex tetracyclic triterpenoid (B12794562) structure of this compound and its derivatives. researchgate.netmdpi.comtandfonline.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a widely employed technique for the identification of organic compounds and the analysis of their functional groups based on the absorption of infrared radiation at specific wavelengths. In the context of this compound research, FT-IR spectroscopy serves as a valuable tool for characterizing the chemical nature of this triterpenoid.

Studies have utilized FT-IR spectroscopy as a standard method for the analysis of secondary metabolites from Ganoderma lucidum, including this compound scientificlabs.co.uk. FT-IR analysis helps in determining the presence of various organic groups within a sample sdiarticle4.comjournalcjast.com.

Research specifically investigating Ganoderic Acid A using FT-IR has provided insights into its vibrational properties. One study noted weak stretching intensity attributed to sulfur compounds in Ganoderic Acid A within the wavelength range of 500-400 cm⁻¹ sdiarticle4.comjournalcjast.com. The spectra obtained are representative of the chemical groups present in the samples sdiarticle4.com. Another study focusing on the infrared and Raman spectra of Ganoderic Acid A, supported by experimental and DFT calculations, found that the spectral region from 1500 cm⁻¹ to 1800 cm⁻¹ is particularly useful for distinguishing different types of ganoderic acids nih.gov. This research also indicated that this compound (GOA), a dehydrogenated derivative, could be identified by strong IR and Raman bands around 1620 cm⁻¹ nih.gov.

FT-IR spectroscopy has been successfully applied in the identification of triterpenoid acids, including Ganoderic Acid A, isolated from Ganoderma boninense unimas.my. It has also been used in conjunction with other techniques like ¹H NMR for the structural identification of Ganoderic Acid A isolated from the fruiting body of Ganoderma tsugae jfda-online.com. The application of FT-IR spectroscopy is considered an effective method for analyzing the chemical nature of organic groups present in samples containing Ganoderic Acid A sdiarticle4.comjournalcjast.com.

While specific detailed peak assignments for this compound across the entire spectrum were not consistently provided across the search results, the cited studies confirm its application for functional group analysis and characterization.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Detection and Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is an analytical technique that measures the absorption or transmission of UV or visible light through a sample, providing information about its composition and concentration technologynetworks.com. This method is widely used for the detection and quantification of compounds that absorb light in the UV-Vis range, including this compound.

UV-Vis spectrophotometry is a common method for the detection of ganoderic acids researchgate.net. For Ganoderic Acid A, a frequently used determination wavelength is 246 nm google.com. However, the absorbance at this wavelength can vary among different ganoderic acids and related compounds google.com. For instance, at 246 nm, the absorbance values for Ganoderic Acid A, C, C2, E, lucidenic acid A, and thymol (B1683141) have been reported to differ google.com.

UV-Vis spectroscopy has been employed in the characterization of isolated triterpenoid acids from Ganoderma boninense, including Ganoderic Acid A unimas.my. Characteristic peaks of Ganoderic Acid A have been observed in UV-Vis spectra, for example, at 249 nm tandfonline.com. It's important to note that the UV-Vis spectral analysis can be influenced by the matrix or formulation in which Ganoderic Acid A is present; for example, characteristic peaks were displaced after modification with gold nanoparticles in one study tandfonline.com.

UV-Vis detection is often coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) for the quantitative determination of ganoderic acids, including Ganoderic Acid A jfda-online.comresearchgate.net. In such HPLC-UV methods, a detection wavelength of 252 nm or 254 nm is commonly used for ganoderic acids jfda-online.comresearchgate.net. These coupled methods have been established and validated for the quantitative evaluation of ganoderic acids in Ganoderma samples jfda-online.comresearchgate.net.

The principle behind UV-Vis quantification is based on Beer's Law, where the amount of light absorbed is directly proportional to the concentration of the analyte unchainedlabs.com. By measuring the absorbance at a specific wavelength (such as 246 nm, 252 nm, or 254 nm) and using a calibration curve prepared with known concentrations of Ganoderic Acid A, its concentration in a sample can be determined.

Metabolic Studies of Ganoderenic Acid a

Identification of In Vivo and In Vitro Metabolites of Ganoderenic Acid A

Comprehensive metabolic studies of this compound have been conducted both in vivo and in vitro. Analysis of bile, plasma, and urine samples from rats after intravenous administration of GAA has led to the tentative characterization of a substantial number of metabolites. frontiersin.orgnih.gov Specifically, a study identified a total of 37 metabolites in in vivo samples. frontiersin.orgnih.gov

In vitro studies, utilizing rat liver microsomes (RLMs) and human liver microsomes (HLMs), have revealed metabolic profiles similar to those observed in vivo. frontiersin.orgnih.govresearchgate.net This suggests comparable metabolic pathways for GAA in both rats and humans. frontiersin.org

Characterization of Phase I Metabolic Reactions (Reduction, Oxidation, Hydroxylation, Oxidoreduction)

This compound undergoes significant Phase I metabolism, which includes reduction, oxidation, hydroxylation, and oxidoreduction reactions. frontiersin.orgselleckchem.com

Reduction: Reduction is a prominent Phase I metabolic pathway for GAA. Ganoderic acid C2 (GAC2) and 7β,15-dihydroxy-3,11,23-trioxo-lanost-26-oic acid have been identified as two main reduction metabolites of GAA. frontiersin.orgnih.govresearchgate.net The carbonyl groups at positions C-3 and C-11 of GAA can be reduced to hydroxyl groups. frontiersin.org

Oxidation: Oxidation reactions also contribute to the Phase I metabolism of GAA. Hydroxyl groups at positions C-3, C-7, and C-15 in GAA and its metabolites can be oxidized into carbonyl groups. frontiersin.org

Hydroxylation: Extensive hydroxylation of GAA and its reduction/oxidation metabolites has been observed, particularly in bile and plasma. frontiersin.org The carbon atoms at positions C-12, C-20, and C-28 (or C-29) of GAA and its oxidoreduction metabolites are susceptible to hydroxylation. frontiersin.org

Oxidoreduction: Oxidoreduction reactions are also part of the Phase I metabolic processes for GAA. frontiersin.org

Characterization of Phase II Metabolic Reactions

In addition to Phase I transformations, this compound also undergoes extensive Phase II metabolism. frontiersin.orgnih.govresearchgate.net The primary Phase II reactions identified include glucuronidation and sulfation. frontiersin.orgselleckchem.com

These conjugation reactions result in the formation of glucuronidation and sulfation metabolites of the parent GAA and its Phase I metabolites. frontiersin.org These Phase II metabolites are primarily excreted into bile and urine. frontiersin.org Abundant glucuronidation metabolites of GAA and its reduction/oxidation metabolites have been detected in urine, while a group of glucuronidation and sulfation metabolites were found in bile. frontiersin.org Few glucuronidation metabolites were detected in plasma. frontiersin.org

Elucidation of Metabolic Soft Spots in the this compound Structure

Based on the identified metabolic transformations, specific "soft spots" in the chemical structure of this compound have been elucidated. frontiersin.orgnih.govresearchgate.net These are the positions most susceptible to metabolic attack. The main metabolic soft spots of GAA are the carbonyl groups (or hydroxyl groups) at positions 3, 7, 11, 15, and 23, and the carbon atoms at positions 12, 20, 28, and 29. frontiersin.orgnih.govresearchgate.netvulcanchem.com

Kinetic Analysis of Main Metabolites

Kinetic analysis of the main metabolites of this compound has been conducted to understand the rate and mechanism of their formation. The formation kinetics of the two main reduction metabolites, Ganoderic acid C2 (GAC2) and 7β,15-dihydroxy-3,11,23-trioxo-lanost-26-oic acid, have been determined. nih.govnih.gov These metabolites' kinetics followed classical hyperbolic kinetics. frontiersin.orgnih.govresearchgate.net The specific isoenzyme responsible for the biotransformation of these two metabolites in both rat liver microsomes (RLMs) and human liver microsomes (HLMs) was identified as CYP3A. frontiersin.orgnih.govresearchgate.net

While the reduction metabolism was catalyzed by the CYP3A isoenzyme in both RLMs and HLMs, different kinetics were observed between the two. frontiersin.org

Future Research Trajectories and Translational Perspectives Preclinical Focus

Deepening Understanding of Specific Molecular Pathways and Signaling Networks

Ongoing research aims to fully elucidate the specific molecular pathways and signaling networks through which Ganoderenic Acid A exerts its effects. Studies have indicated that this compound can modulate a variety of signaling pathways, including NF-κB, JAK/STAT, TLR4, Nrf2, PI3K/AKT, mTOR, MAPK, and Notch. nih.gov For instance, this compound has been shown to mitigate inflammation in post-stroke depression models by activating the ERK/CREB pathway. mdpi.com It can also alleviate dysfunction in nucleus pulposus cells by modulating the NF-κB pathway to reduce inflammation and extracellular matrix degradation. mdpi.com Furthermore, this compound has demonstrated inhibitory effects on LPS-induced neuroinflammation in microglia by activating the farnesoid X receptor (FXR). mdpi.com In the context of arthritis, Ganoderic Acid A has shown therapeutic effects by modulating the JAK3/STAT3 and NF-κB signaling pathways. nih.gov It has also been observed to improve osteoarthritis by inhibiting MMP-13 secretion through the RANKL/OPG ratio. nih.gov In cancer research, Ganoderic Acid A and Ganoderic Acid DM have been shown to suppress the growth of anaplastic meningioma by modulating NDRG2 and altering intracellular signaling pathways, including inhibiting the PI3K/Akt/mTOR cascade. nih.govresearchgate.net Ganoderic Acid A is hypothesized to increase the expression of autophagy genes and inactivate the PI3K/AKT/mTOR signaling pathway in leukemia cells. brieflands.com In liver cancer models, Ganoderic Acid A appears to exert anti-inflammatory and anti-oxidative effects via the Nrf-2/HO-1/NF-κB signaling pathway. semanticscholar.org Research also suggests Ganoderic Acid A may prevent osteoporosis by modulating the PIK3CA/p-Akt/TWIST1 signaling pathway. nih.govresearchgate.net Network pharmacology and molecular docking analyses have further indicated that Ganoderic Acid A may play a role in multiple diseases through pathways involving MAPK3, TNF, CASP3, PPARG, and CTNNB1. nih.gov

Despite these findings, the specific molecular pathways and signaling networks for many of its observed bioactivities are still not fully understood, highlighting the need for further experimental investigation to clarify its precise mechanisms of action. nih.govnih.gov

Exploration of Pathway Specificity across Diverse Preclinical Disease Models

Future research will continue to explore the specificity of the identified signaling pathways across a range of preclinical disease models. While Ganoderic Acid A influences several common pathways involved in inflammation, proliferation, and cell death, understanding how these modulations differ in various disease contexts (e.g., neuroinflammation, cancer, arthritis, osteoporosis) is crucial. nih.govmdpi.comnih.govbrieflands.comsemanticscholar.orgnih.gov This involves investigating whether Ganoderic Acid A targets unique sets of proteins or has differential potency on the same pathways depending on the cellular environment and disease state. Studies utilizing diverse preclinical models, such as rodent models for post-stroke depression, intervertebral disc degeneration, arthritis, Alzheimer's disease, liver cancer, and osteoporosis, are instrumental in this exploration. mdpi.comnih.govsemanticscholar.orgnih.govresearchgate.netmdpi.com

Application of High-Throughput Screening for Novel Bioactivities and Targets

High-throughput screening (HTS) is a valuable tool for identifying novel bioactivities of Ganoderic Acid A and discovering previously unknown molecular targets. nih.govresearchgate.netresearchgate.net This approach allows for the rapid evaluation of Ganoderic Acid A against a wide array of biological targets and in various cellular assays. For example, HTS has been utilized to identify Ganoderic Acid A as a potent anti-senescent compound with low toxicity. researchgate.netnih.gov Combining HTS with techniques like affinity ultrafiltration mass spectrometry and molecular docking can facilitate the rapid screening and identification of bioactive compounds and their potential targets, such as xanthine (B1682287) oxidase inhibitors from Ganoderma species. researchgate.netresearchgate.netarabjchem.org Future studies can leverage HTS to explore the effects of Ganoderic Acid A on a broader range of cellular processes and signaling pathways, potentially uncovering new therapeutic applications.

Development of Advanced Preclinical Models for Mechanistic Validation

The development and utilization of advanced preclinical models are essential for validating the proposed mechanisms of action of Ganoderic Acid A and assessing its efficacy in more complex biological systems. This includes employing in vitro models such as various human cancer cell lines, microglia, nucleus pulposus cells, and osteoblasts, as well as in vivo models like rodent models of specific diseases (e.g., post-stroke depression, intervertebral disc degeneration, arthritis, Alzheimer's disease, liver cancer, osteoporosis, and anaplastic meningioma xenografts). mdpi.comnih.govresearchgate.netbrieflands.comsemanticscholar.orgnih.govresearchgate.netmdpi.com Advanced models, such as organoids or patient-derived xenografts, could provide more physiologically relevant systems for studying the effects of Ganoderic Acid A. nih.govsemanticscholar.orgchemfaces.com For instance, in vivo cell-line-derived orthotopic xenograft animal models have been used to assess the efficacy of Ganoderic Acid A and Ganoderic Acid DM in anaplastic meningioma. researchgate.net Studies in AD mouse models have been used to evaluate the effect of Ganoderic Acid A on cognitive deficiency and amyloid-β clearance. mdpi.com Ovariectomy-induced osteoporosis models in mice have been used to study the effects of Ganoderic Acid A on bone loss. nih.govresearchgate.net

Investigation of Synergistic Effects with Other Bioactive Compounds or Preclinical Modalities

Exploring the synergistic effects of Ganoderic Acid A with other bioactive compounds or preclinical modalities holds significant promise for enhancing therapeutic outcomes. This could involve combinations with other natural products, conventional chemotherapeutic agents, or physical therapies in preclinical models. For example, research has focused on enhancing the anti-cancer efficacy of other ganoderic acids through combination with other materials or by conjugating them with antibodies. nih.gov Studies have also investigated the synergistic antioxidant effects of combinations of phenolic and flavonoid compounds, suggesting a potential avenue for exploring similar interactions with Ganoderic Acid A. rjpharmacognosy.ir Preclinical studies could investigate the combined effects of Ganoderic Acid A with standard treatments in various disease models to determine if synergistic benefits are achieved, potentially allowing for lower doses of conventional drugs and reduced toxicity. Ganoderic acid A has been shown to potentiate the cytotoxicity of cisplatin (B142131) in gallbladder cancer cells in preclinical studies. nih.gov

Optimization of Biosynthetic Pathways for Sustainable Production

Given that the content of ganoderic acids in Ganoderma lucidum is relatively low and traditional extraction methods can be complex and costly, optimizing the biosynthetic pathways for sustainable production is a critical area of research. nih.gov This involves a deeper understanding of the genes and enzymes involved in Ganoderic Acid A biosynthesis. nih.govtandfonline.comresearchgate.net Approaches include genetic engineering of Ganoderma lucidum or heterologous hosts like Saccharomyces cerevisiae to enhance the production of ganoderic acids. nih.govtandfonline.comnih.gov Research has explored the overexpression of key enzyme genes, such as 3-hydroxy-3-methyl-glutaryl coenzyme A reductase and squalene (B77637) synthase, to increase ganoderic acid production. tandfonline.comresearchgate.net Optimization of culture conditions, including nitrogen limitation and air supply, can also promote the accumulation of ganoderic acids. researchgate.net Future efforts will focus on manipulating transcription factors and co-expressing multiple biosynthetic genes to maximize yield and develop efficient cell factories for large-scale production. nih.govtandfonline.comresearchgate.netnih.gov

Design and Synthesis of Next-Generation this compound Derivatives with Enhanced Efficacy and Specificity

The design and synthesis of next-generation this compound derivatives are crucial for improving its pharmacological properties, including enhancing efficacy, specificity, and potentially improving pharmacokinetic profiles. nih.govnih.govresearchgate.net Chemical modification of Ganoderic Acid A, such as at the carboxyl group, has been explored to synthesize derivatives with improved anti-tumor activities. researchgate.netmdpi.com Structure-activity relationship studies are vital in this process to understand how structural modifications influence biological activity and target interaction. researchgate.net The goal is to create novel compounds based on the Ganoderic Acid A scaffold that exhibit increased potency, better targeting of specific cells or pathways, and potentially reduced off-target effects, paving the way for the development of more effective preclinical candidates.

Exploration of Novel Delivery Systems for Improved Preclinical Bioavailability

This compound, a prominent triterpenoid (B12794562) from Ganoderma lucidum, faces significant challenges regarding its bioavailability in preclinical settings, primarily due to its poor water solubility mdpi.comscialert.net. This limitation restricts its potential therapeutic applications in vivo. Consequently, research has focused on developing novel drug delivery systems to enhance its solubility, stability, and absorption, thereby improving its preclinical pharmacokinetic profile and therapeutic efficacy mdpi.commdpi.comnih.gov.

Various nanocarrier systems have been explored for delivering hydrophobic compounds like this compound mdpi.commdpi.com. These include nano-emulsions, polymeric nanoparticles, liposomes, and solid lipid nanoparticles (SLNs) mdpi.commdpi.com. Nanoparticles offer several advantages, such as protecting the encapsulated compound from degradation, improving solubility, enabling controlled release, and potentially facilitating targeted delivery mdpi.com.

One approach involves encapsulating Ganoderic Acid (GA), which includes this compound, in nanodispersions using techniques like ultrasonic cavitation and solvent evaporation mdpi.com. Studies have shown that this method can produce nanodispersions with small particle sizes (e.g., less than 200 nm) and narrow particle distribution, which are crucial for enhanced adsorption, penetration, and absorption in vivo. Optimized nanodispersions incorporating GA have demonstrated good stability with minimal aggregation over short-term storage mdpi.com.

Solid lipid nanoparticles (SLNs) have also been investigated for delivering Ganoderic Acid. Preclinical studies using GA-loaded SLNs (GA-SLNs) in rat models of hepatocellular carcinoma have shown promising results researchgate.netresearchgate.net. Optimized GA-SLNs have exhibited favorable characteristics, including a particle size of approximately 73 nm, entrapment efficiency of 66%, and loading capacity of 11.53% researchgate.net. In vitro release studies of GA from these SLNs at pH 7.4 demonstrated a biphasic release pattern, with an initial burst followed by sustained release researchgate.net.

Furthermore, in vivo studies with GA-SLNs in male Wistar rats indicated a significant reduction in the size of hepatic nodules and alterations in oxidative stress levels in a dose-dependent manner, suggesting improved therapeutic efficacy compared to free Ganoderic Acid researchgate.net. Another study utilizing Ganoderic Acid-loaded SLNs in rats with D-galactosamine-induced hepatotoxicity demonstrated that the nano-formulation significantly attenuated markers of hepatic damage compared to free Ganoderic Acid, highlighting its potential as a hepatoprotective nano-formulation researchgate.net. The optimized formulation in this study had a particle size of 122.7 ± 8.6 nm, a polydispersity index of 0.27 ± 0.03, and a zeta potential of -18 ± 1.4 mV. The drug loading was 21.6 ± 1.23%, entrapment efficiency was 70.16 ± 3.21%, and nanoparticle yield was 60.5 ± 2.75% researchgate.net.

Polymeric nanoparticles have also been explored for the delivery of Ganoderic Acid A, sometimes in combination with other therapeutic agents researchgate.net. For instance, polymeric nanoparticles loaded with both tamoxifen (B1202) and Ganoderic Acid A have been developed and evaluated in preclinical breast cancer models, showing promising in vitro and in vivo efficacy researchgate.net. Optimized polymeric nanoparticles in this research had a mean particle size of 155.7 nm with a polydispersity index of 0.27, and demonstrated drug entrapment and loading capacities of 92.2% and 13.4%, respectively researchgate.net.

These preclinical investigations into various nanocarrier systems underscore their potential to overcome the bioavailability challenges associated with this compound, paving the way for enhanced therapeutic outcomes in future applications.

Here is a summary of selected preclinical data on novel delivery systems for Ganoderic Acid A (or Ganoderic Acid, which includes this compound):

Delivery System TypeKey Characteristics (Preclinical)Observed Preclinical BenefitSource
NanodispersionsParticle size < 200 nm, narrow PDI, good short-term stabilityEnhanced adsorption, penetration, and absorption; improved stability mdpi.com
Solid Lipid Nanoparticles (SLNs)Particle size ~73 nm, EE 66%, LC 11.53%Higher cytotoxicity against cancer cells in vitro; significant reduction in hepatic nodules in vivo researchgate.net
Solid Lipid Nanoparticles (SLNs)Particle size 122.7 ± 8.6 nm, PDI 0.27 ± 0.03, ZP -18 ± 1.4 mV, DL 21.6 ± 1.23%, EE 70.16 ± 3.21%Significantly attenuated markers of hepatic damage in vivo researchgate.net
Polymeric NanoparticlesParticle size 155.7 nm, PDI 0.27, EE 92.2%, LC 13.4%Promising in vitro and in vivo efficacy in breast cancer models (co-delivery with tamoxifen) researchgate.net

Q & A

Q. How is the stability of this compound assessed under varying storage conditions?

  • Methodology : Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring of degradation products (e.g., oxidation at C-3 or C-11). Lyophilization and storage at -80°C in amber vials are recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.